Buta-1,3-diene;prop-2-enenitrile
Description
Significance of Poly(Buta-1,3-diene-co-Prop-2-enenitrile) in Polymer Science
The development of poly(buta-1,3-diene-co-prop-2-enenitrile) marked a significant advancement in polymer chemistry, providing a material with enhanced performance characteristics compared to natural rubber. Its importance in polymer science is rooted in its role as a model system for understanding structure-property relationships in copolymers. The ratio of the flexible buta-1,3-diene segments to the polar prop-2-enenitrile segments can be precisely controlled, allowing for the tailoring of its physical and chemical properties.
The incorporation of prop-2-enenitrile, also known as acrylonitrile (B1666552), imparts excellent resistance to nonpolar solvents and oils, while the buta-1,3-diene component provides elasticity and low-temperature flexibility. This versatility has led to its widespread use in demanding applications across various industries, including automotive, aerospace, and manufacturing. Research has shown that the distribution of the monomer units within the polymer chain directly influences the material's performance characteristics.
Overview of Copolymerization Approaches for Buta-1,3-diene and Prop-2-enenitrile
Several polymerization techniques are employed to synthesize poly(buta-1,3-diene-co-prop-2-enenitrile), each offering distinct advantages in controlling the copolymer's final properties.
Emulsion Polymerization: This is a common industrial method for producing NBR. smolecule.com In this process, the monomers are dispersed in water with the aid of surfactants. This technique allows for excellent heat transfer and control over the polymerization process, resulting in a stable latex that can be coagulated and dried. smolecule.com The general process involves feeding the monomers, a soap solution, and a catalyst into a reactor to initiate polymerization. americanchemistry.com
Free Radical Polymerization: This method utilizes initiators like peroxides or azo compounds to start the polymerization reaction. smolecule.com The reaction conditions are carefully managed to achieve the desired molecular weight and composition of the copolymer. smolecule.com
Solution Polymerization: In this approach, the monomers are dissolved in a solvent and react under controlled conditions. This method can offer good control over the polymer's microstructure.
Suspension Polymerization: This technique provides better control over the particle size and distribution of the resulting polymer. smolecule.com
The choice of polymerization method and the specific conditions, such as temperature and catalyst, significantly impact the final properties of the poly(buta-1,3-diene-co-prop-2-enenitrile). For instance, the use of certain catalysts can lead to the formation of alternating copolymers with high toughness and elasticity. kyoto-u.ac.jp
Research Findings on Copolymer Properties
The properties of poly(buta-1,3-diene-co-prop-2-enenitrile) are highly dependent on the relative amounts of the two monomers. The following table summarizes this relationship:
| Property | Effect of Increasing Prop-2-enenitrile Content | Effect of Increasing Buta-1,3-diene Content |
| Oil and Fuel Resistance | Increases | Decreases |
| Tensile Strength | Increases | Decreases |
| Hardness | Increases | Decreases |
| Low-Temperature Flexibility | Decreases | Increases |
| Gas Permeability | Decreases | Increases |
This table provides a general overview of the property trends. Actual values can vary based on the specific grade and manufacturing process.
Recent research has also explored the use of different catalytic systems to control the microstructure of the copolymer. For example, certain zirconocene-based catalysts have been investigated for the copolymerization of propene and buta-1,3-diene, which can influence the insertion of the diene monomer. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
buta-1,3-diene;prop-2-enenitrile | |
|---|---|---|
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InChI |
InChI=1S/C4H6.C3H3N/c1-3-4-2;1-2-3-4/h3-4H,1-2H2;2H,1H2 | |
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InChI Key |
NTXGQCSETZTARF-UHFFFAOYSA-N | |
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Canonical SMILES |
C=CC=C.C=CC#N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
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| Description | Data deposited in or computed by PubChem | |
Related CAS |
72869-34-2, 106974-61-2, 68910-08-7, 68891-47-4, 9003-18-3, 68683-29-4, 106974-60-1, 118578-02-2, 68891-46-3, 88254-10-8, 106930-79-4 | |
| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, carboxy-terminated, 2-hydroxyethyl esters | |
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| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, block | |
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| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, hydroxy-terminated | |
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| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated, 2-hydroxy-3-[(1-oxo-2-propen-1-yl)oxy]propyl ester | |
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| Record name | Acrylonitrile-butadiene copolymer | |
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| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-[[2-(1-piperazinyl)ethyl]amino]butyl-terminated | |
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| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, alternating | |
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| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 4-[(5-amino-4-methylpentyl)amino]-1-cyano-1-methyl-4-oxobutyl-terminated | |
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| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated | |
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| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated | |
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| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, graft | |
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Molecular Weight |
107.15 g/mol | |
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Physical Description |
Off-white or tan solid with a mild odor like rubber; [Zeon Chemicals MSDS], Caramel-colored viscous liquid with a slight odor; [Emerald Performance Materials MSDS], Liquid with a mild amine odor; [Scientific Polymer Products MSDS] | |
| Record name | 1,3-Butadiene, polymer with 2-propenenitrile | |
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| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-((2-(1-piperazinyl)ethyl)amino)butyl-terminated | |
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CAS No. |
68683-29-4, 68891-47-4, 9003-18-3, 68891-46-3, 88254-10-8 | |
| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-((2-(1-piperazinyl)ethyl)amino)butyl-terminated | |
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| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated, 2-hydroxy-3-((1-oxo-2-propen-1-yl)oxy)propyl ester | |
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| Record name | 2-Propenenitrile, polymer with 1,3-butadiene | |
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| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-[[2-(1-piperazinyl)ethyl]amino]butyl-terminated | |
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| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated | |
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| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated, 2-hydroxy-3-[(1-oxo-2-propen-1-yl)oxy]propyl ester | |
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| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated | |
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| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-[[2-(1-piperazinyl)ethyl]amino]butyl-terminated | |
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| Record name | 2-Propenenitrile, polymer with 1,3-butadiene | |
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Monomer Reactivity and Copolymerization Kinetics
Reactivity Ratios of Buta-1,3-diene and Prop-2-enenitrile
The relative reactivity of monomers in a copolymerization is described by reactivity ratios (r1 and r2). These ratios are crucial for predicting the composition of the resulting copolymer chain. For the buta-1,3-diene (M1) and prop-2-enenitrile (M2) system, the reactivity ratios indicate how readily a growing polymer chain ending in one monomer unit will add another unit of the same monomer versus the other monomer.
The copolymerization equation describes the instantaneous composition of the copolymer being formed:
d[M1]/d[M2] = ([M1]/[M2]) * (r1[M1] + [M2]) / ([M1] + r2[M2])
Studies have shown that for the copolymerization of buta-1,3-diene and prop-2-enenitrile, the reactivity ratios can vary with temperature. A study on the emulsion graft copolymerization of styrene (B11656) and acrylonitrile (B1666552) onto a polybutadiene (B167195) rubber provides insight into the relative reactivities in a similar system. kpi.ua The azeotropic composition for butadiene and acrylonitrile has been calculated to be approximately 64% butadiene and 36% acrylonitrile by weight. researchgate.net
Table 1: Reactivity Ratios for Buta-1,3-diene (M1) and Prop-2-enenitrile (M2) Copolymerization
| Temperature (°C) | r1 (Buta-1,3-diene) | r2 (Prop-2-enenitrile) | System |
|---|---|---|---|
| 40 | 0.3 | 0.02 | Emulsion |
Note: The data in this table is illustrative and based on typical values found in literature. Actual experimental values may vary.
Kinetic Mechanisms of Free Radical Copolymerization
The process begins with the generation of free radicals from an initiator molecule. fiveable.me This is typically achieved through thermal decomposition or redox reactions. fiveable.me For the buta-1,3-diene and prop-2-enenitrile system, common initiator systems used in emulsion polymerization include:
Thermal Initiators: These compounds decompose at a specific temperature to produce radicals. Azo compounds like 2,2′-azobisisobutyronitrile (AIBN) and peroxides are frequently used. fiveable.mersc.org AIBN has been shown to initiate polymerization at the oil-water interface in emulsion systems, even at room temperature. rsc.orgrsc.orgresearchgate.net
Redox Systems: These systems consist of an oxidizing agent and a reducing agent, which generate radicals at lower temperatures than thermal initiators. This is particularly advantageous for emulsion polymerization.
The rate of initiation (Ri) is dependent on the initiator concentration ([I]) and its decomposition rate constant (kd), as well as the initiator efficiency (f), which accounts for the fraction of radicals that successfully start a polymer chain. youtube.comyoutube.com
Ri = 2 * f * kd * [I]
Once initiated, the radical center rapidly adds monomer units in the propagation step, leading to chain growth. fiveable.meyoutube.com In the copolymerization of buta-1,3-diene and prop-2-enenitrile, four distinct propagation reactions occur, each with its own rate constant (k):
A growing chain ending in a buta-1,3-diene radical adds a buta-1,3-diene monomer (k11).
A growing chain ending in a buta-1,3-diene radical adds a prop-2-enenitrile monomer (k12).
A growing chain ending in a prop-2-enenitrile radical adds a buta-1,3-diene monomer (k21).
A growing chain ending in a prop-2-enenitrile radical adds a prop-2-enenitrile monomer (k22).
The rate of propagation (Rp) is given by the rate of monomer consumption. youtube.com High molecular weight polymers are formed early in a chain growth polymerization. fiveable.me The kinetic chain length, which is the average number of monomer units added to each radical before termination, is determined by the ratio of the rate of propagation to the rate of initiation. youtube.com
The growth of a polymer chain is halted by termination, which typically occurs when two growing radical chains react with each other. fiveable.me There are two primary mechanisms for termination:
Combination (or Coupling): Two radical chains join to form a single, longer polymer chain. youtube.comyoutube.comstanford.edu
Disproportionation: One radical abstracts an atom (usually hydrogen) from another, resulting in two terminated chains, one of which has a terminal double bond. youtube.comyoutube.comstanford.edu
Chain transfer is a process where the radical activity of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent (CTA). youtube.comyoutube.com This results in the termination of the growing chain and the creation of a new radical that can initiate a new chain. youtube.comyoutube.com While this terminates one chain, the kinetic chain is not terminated if the new radical is reactive enough to propagate.
Chain transfer reactions are crucial for controlling the molecular weight of the final polymer. youtube.com In the production of NBR, CTAs are often added to regulate the polymer chain length and prevent the formation of excessively high molecular weight chains or gel. researchgate.net Common chain transfer agents include mercaptans. The introduction of a CTA provides another pathway for the termination of a polymer chain, thereby reducing the average degree of polymerization. youtube.com
Thermodynamics of Copolymerization
The feasibility of a polymerization reaction is determined by the change in Gibbs free energy (ΔG), which must be negative. stanford.edu The copolymerization of buta-1,3-diene and prop-2-enenitrile is an exothermic process, driven by a negative enthalpy of polymerization (ΔHp).
The heat of polymerization for buta-1,3-diene has been determined through heat of combustion measurements. nist.gov Similarly, the thermal degradation behavior of the copolymer provides insight into its thermal stability. nist.gov Comparative thermal stability studies have shown that NBR has a half-decomposition temperature of 360°C in a vacuum. nist.gov
Table 2: Thermodynamic Data for the Homopolymerization of Monomers
| Monomer | Heat of Polymerization (ΔHp) (kcal/mol) |
|---|---|
| Buta-1,3-diene | -17.4 nist.gov |
Note: The heat of copolymerization will be a function of the copolymer composition.
Influence of Reaction Conditions on Copolymerization Rate
The rate of copolymerization of buta-1,3-diene and prop-2-enenitrile is highly sensitive to a variety of reaction conditions. These parameters, including temperature, the nature and concentration of the catalytic system, and the solvent medium, can be manipulated to control the reaction kinetics, the final polymer structure, and its properties.
Temperature Effects
Temperature plays a crucial role in the kinetics of the copolymerization process. Generally, an increase in temperature leads to a higher reaction rate, but the relationship is not always linear and can be influenced by the type of catalyst used. For instance, in the copolymerization of butadiene and isoprene, which shares similarities with the buta-1,3-diene and prop-2-enenitrile system, the catalytic activity was found to first increase with temperature, reaching a maximum at 50°C, and then decline. jlu.edu.cn In studies on acrylonitrile-butadiene-styrene (ABS) copolymers, decreasing the polymerization temperature was found to slow the initiation rate, which allowed for more monomers to be available for each propagating chain, resulting in copolymers with a very high molecular mass. rsc.org Conversely, increasing the temperature enhances the decomposition of initiators, leading to a greater number of primary free radicals and an increased rate of polymerization. cmu.edu The apparent activation energy for the alternating copolymerization of butadiene and acrylonitrile using an AlEtCl2·AN-VOCl3 catalyst system was determined to be 13 kcal/mole in the temperature range of 0°C to 30°C. kyoto-u.ac.jp
The thermal stability and glass transition temperature (Tg) of the resulting copolymer are also affected by the polymerization temperature. rsc.org For ABS copolymers, the Tg was observed to increase as the polymerization temperature decreased, which is linked to the higher molecular masses achieved at lower temperatures. rsc.orgrsc.org
Influence of Catalysts and Initiators
The choice of catalyst or initiator system is a primary determinant of the copolymerization rate and the structure of the resulting polymer. The copolymerization can be effectively carried out using an alkylaluminum halide, often in combination with a vanadium compound. kyoto-u.ac.jp The catalytic activity is significantly influenced by the specific compounds used. For example, transition metal compounds like VOCl3 and VO(acac)2 are particularly effective for producing a soluble, high molecular weight alternating copolymer. kyoto-u.ac.jp The efficiency of the binary catalyst system is dependent on the specific organoaluminum compound used, as detailed in the table below. kyoto-u.ac.jp
In other systems, such as the micro-emulsion copolymerization of styrene and acrylonitrile, the concentration of the initiator, like potassium persulfate (KPS), directly impacts the reaction rate. cmu.edu The rate and final conversion increase with higher concentrations of KPS, up to an optimal point. cmu.edu Similarly, for coordination polymerization systems, the ratio of catalyst components, such as the Al/Ti ratio, has a significant effect on the polymerization behavior. rsc.org The presence of certain additives, like fumed silica (B1680970) in emulsion systems, can also enhance the initiation rate, making lower temperature polymerizations as fast as higher temperature ones. rsc.orgrsc.org
Table 1: Effect of Aluminum Compounds on Catalytic Activity in Buta-1,3-diene and Prop-2-enenitrile Copolymerization Copolymerization conducted in Toluene (B28343) at 0°C with a binary catalyst system.
| Aluminum Compound | Catalytic Activity [η] (dl/g) |
| none | 0 |
| AlEt₃·AN | 10⁻⁴ |
| AlEt₂Cl·AN | 112 |
| Al₂Et₃Cl₃·AN | 672 |
| Source: Adapted from Furukawa et al. (1969) kyoto-u.ac.jp |
Solvent Effects
The solvent medium can exert a significant influence on the copolymerization kinetics. researchgate.net This is particularly true in systems involving Lewis acid catalysts, where the solvent can affect the equilibrium constant of the complex formation between the polar monomer (prop-2-enenitrile) and the metal halide component of the catalyst. kyoto-u.ac.jp For example, studies on the copolymerization of butadiene with acrylonitrile in toluene were found to be complex, with a potential lowering of the alternating tendency compared to bulk polymerization. kyoto-u.ac.jp
Influence of Monomer and Reagent Concentration
Control over the concentration of monomers and other reagents, such as chain transfer agents, is essential for managing the copolymerization rate and the final properties of the polymer. scielo.org.arresearchgate.net In industrial settings, semibatch or continuous reactor systems are often employed to maintain control. scielo.org.arresearchgate.net By implementing specific addition policies for the monomers and chain transfer agents, it is possible to produce a copolymer with a uniform composition and a pre-specified molecular weight profile. scielo.org.arresearchgate.net The concentration of reactive impurities, such as oxygen, can also impact the rate by deactivating radicals, which leads to an inhibition or retardation of the reaction. scielo.org.ar
Advanced Polymerization Methodologies
Controlled/Living Radical Polymerization (CRP/LRP) of Buta-1,3-diene and Prop-2-enenitrile
Controlled/living radical polymerization (CRP/LRP) techniques have become instrumental in synthesizing well-defined NBR. These methods suppress irreversible termination reactions, allowing polymer chains to grow in a controlled manner. This control is crucial for producing polymers with narrow molecular weight distributions (low dispersity, Đ) and predictable molar masses, which are essential for high-performance applications.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method extensively applied to the copolymerization of buta-1,3-diene and prop-2-enenitrile. researchgate.netnih.gov It allows for the synthesis of NBR with controlled molecular weights ranging from a few thousand to 60,000 g·mol⁻¹ and dispersities typically between 1.2 and 2.0. nih.gov The process is valued for its tolerance to a wide variety of functional groups and reaction conditions. rsc.org
The selection and design of the RAFT agent, a thiocarbonylthio compound, are critical for the successful controlled copolymerization of buta-1,3-diene and prop-2-enenitrile. The efficiency of the RAFT process hinges on the appropriate choice of the Z and R groups of the RAFT agent (ZC(=S)SR) to suit the monomers being polymerized.
For the synthesis of NBR, dithioacetate and trithiocarbonate (B1256668) RAFT agents have been successfully employed in solution polymerization processes. nih.gov For instance, trithiocarbonates like 2-(((dodecylsulfanyl)carbonothioyl)sulfanyl)propanoic acid (DoPAT) have been used in ab initio emulsion copolymerization of acrylonitrile (B1666552) and 1,3-butadiene (B125203). acs.org The choice of the RAFT agent influences key outcomes such as molecular weight distribution and reaction yield. rsc.org More recently, novel photoreactive RAFT agents, such as tetrazole-functionalized trithiocarbonates, have been developed. These agents enable light-induced ligation with enes, providing another layer of control over the polymerization process and leading to NBR with molar masses up to 38,000 g·mol⁻¹ and low dispersities (Đ ≈ 1.1 to 1.6). researchgate.net
Table 1: Examples of RAFT Agents and Resulting NBR Properties
| RAFT Agent Type | Specific Agent Example | Polymerization Type | Molar Mass (Mn, g·mol⁻¹) | Dispersity (Đ) | Source(s) |
| Dithioacetate/Trithiocarbonate | Not specified | Solution | up to 60,000 | 1.2 - 2.0 | nih.gov |
| Trithiocarbonate | 2-(((dodecylsulfanyl)carbonothioyl)sulfanyl)propanoic acid (DoPAT) | Emulsion | 5,000 - 41,000 | 1.3 - 3.3 | researchgate.net |
| Photoreactive Trithiocarbonate | Tetrazole-functionalized trithiocarbonate | Solution | 1,000 - 38,000 | 1.1 - 1.6 | researchgate.net |
Kinetic modeling is a powerful tool for understanding and optimizing the RAFT copolymerization of buta-1,3-diene and prop-2-enenitrile. For the RAFT-mediated ab initio emulsion copolymerization, a kinetic model implemented using the PREDICI software package has been shown to confirm experimental findings. acs.org Such models can simulate the evolution of the number-average molecular weight as a function of monomer conversion. A crucial aspect revealed by kinetic modeling is the potential for branch formation, especially at higher monomer conversions (>40%), which can lead to a loss of control over the polymerization and an increase in dispersity. acs.org By incorporating semi-empirical approaches to account for these branching events, the models provide a more accurate prediction of the polymer's final properties and help in designing strategies to minimize uncontrolled reactions. acs.org
A significant advantage of RAFT polymerization is that the thiocarbonylthio group from the RAFT agent remains at the polymer chain end upon completion of the polymerization. This terminal group is not only responsible for the living character of the polymerization but also serves as a versatile chemical handle for post-polymerization modifications. The presence of this functionality allows the NBR to act as a macro-RAFT agent for chain extension, leading to the synthesis of block copolymers. For example, NBR synthesized via RAFT has been used as a macro-RAFT agent to subsequently polymerize styrene (B11656), resulting in the formation of acrylonitrile-butadiene-styrene (ABS) type resins. researchgate.net This ability to perform chain extensions and other modifications opens up possibilities for creating complex polymer architectures and materials with novel properties.
Atom Transfer Radical Polymerization (ATRP) represents another major CRP technique, though the ATRP of 1,3-butadiene is known to be challenging. acs.org The difficulties arise from the monomer's low boiling point and the propensity of the resulting allyl halide chain end to undergo side reactions. acs.org Despite these challenges, rational selection of polymerization conditions can lead to well-defined polybutadiene (B167195). acs.org
While direct ATRP of buta-1,3-diene and prop-2-enenitrile copolymers is less commonly reported, ATRP is a prominent method for synthesizing block copolymers containing polyacrylonitrile (B21495). researchgate.net Techniques like Activators ReGenerated by Electron Transfer (ARGET) ATRP are particularly robust for polymerizations in aqueous colloidal dispersions, which could be applicable to NBR synthesis in latex form. nii.ac.jp Another advanced method, Simultaneous Reverse and Normal Initiator ATRP (SR&NI), was developed to better control the synthesis of complex architectures and functional materials by using a conventional radical initiator to generate the active catalyst in situ from a stable higher-oxidation-state complex. cmu.edu For the synthesis of well-defined polybutadiene, successful ATRP has been achieved using tertiary bromoester initiators and copper catalysts with low nucleophilicity ligands in nonpolar solvents at elevated temperatures (110–130 °C), yielding polymers with low dispersities (1.3–1.5) and high chain-end functionality (>90%). acs.org These controlled polybutadiene segments are suitable for creating complex structures like ABA triblock copolymers. acs.org
Photoiniferter-mediated polymerization utilizes light to control the radical polymerization process. An "iniferter" is a chemical agent that can act as an initiator, transfer agent, and terminator. In the context of RAFT, this is often referred to as photoiniferter-RAFT or PI-RAFT polymerization. rsc.orgrsc.org This method can be initiated by the photodissociation of a RAFT agent precursor, such as a bis(trithiocarbonate) disulfide. rsc.org
For the copolymerization of buta-1,3-diene and prop-2-enenitrile, a highly selective photo-induced reaction has been reported using a novel photoreactive tetrazole-functionalized trithiocarbonate as the RAFT agent. researchgate.net This approach allows for the RAFT-mediated copolymerization to proceed under light, yielding NBR with controlled molecular weights. Furthermore, the resulting chain-end functionalized NBR can undergo a highly selective photo-induced nitrile imine mediated tetrazole–ene coupling (NITEC), a click chemistry reaction that provides an efficient pathway for polymer modification or ligation. researchgate.net This photocontrolled method offers spatiotemporal control over the polymerization and subsequent modification reactions. researchgate.netrsc.org
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Emulsion Polymerization Systems
Emulsion polymerization is a widely utilized industrial method for producing NBR. techmation.comgoogle.commcpolymers.com This process involves dispersing the monomers (1,3-butadiene and prop-2-enenitrile) in an aqueous medium with the aid of an emulsifier, which stabilizes the resulting polymer particles. techmation.commcpolymers.com The polymerization is typically initiated by a water-soluble radical initiator. youtube.com
Particle Nucleation and Growth Mechanisms
The formation and growth of polymer particles in emulsion polymerization are complex phenomena that significantly influence the final properties of the latex. nih.gov The process is generally understood to occur in three intervals. tue.nlyoutube.com
Interval I: Particle Nucleation. This initial stage is where the formation of polymer particles occurs. tue.nl Two primary mechanisms are proposed for particle nucleation: micellar nucleation and homogeneous nucleation. nih.govresearchgate.net In micellar nucleation, initiator radicals enter monomer-swollen surfactant micelles, initiating polymerization and transforming the micelle into a polymer particle. youtube.comnih.gov Homogeneous nucleation, on the other hand, involves the polymerization of the slightly water-soluble monomer in the aqueous phase to form an oligomeric radical that precipitates and forms a primary particle. nih.gov The presence of emulsifiers enhances the spontaneous emulsification of the monomer, influencing the size and number of monomer droplets which in turn affects the polymerization rate. nih.gov
Interval II: Particle Growth. Once the surfactant concentration drops below its critical micelle concentration (CMC) due to adsorption onto the growing polymer particles, the nucleation phase ceases, and the existing particles continue to grow by consuming monomer from the monomer droplets dispersed in the aqueous phase. youtube.com The number of particles generally remains constant during this interval. youtube.com
Interval III: Completion. This final stage begins when the separate monomer droplet phase disappears. The polymerization rate decreases as the monomer concentration within the polymer particles diminishes.
The size of the resulting polymer particles typically ranges from 60 to 250 nanometers. mcpolymers.com The polymerization temperature is a critical parameter, with "hot" and "cold" polymerization processes being used to produce NBR with different properties. techmation.com
Monomer Partitioning Models
In the emulsion copolymerization of 1,3-butadiene and prop-2-enenitrile, the distribution of the two monomers between the aqueous phase, monomer droplets, and polymer particles is a key factor that governs the copolymer composition and its drift throughout the reaction. uwaterloo.catue.nl Due to the significant difference in water solubility between the more polar prop-2-enenitrile and the nonpolar 1,3-butadiene, their partitioning behavior is complex.
Mathematical models have been developed to predict this partitioning. Some models utilize a constant partition coefficient approach, while others employ thermodynamic theories like the Flory-Huggins theory, extended to include the interfacial energy between the polymer particles and the aqueous phase. uwaterloo.camdpi.com These models are crucial for understanding and controlling the copolymer composition, as the monomer ratio within the polymer particles directly influences the instantaneous composition of the polymer being formed. tue.nl It has been shown that the monomer ratios within the polymer particles and monomer droplets are often equal and independent of the copolymer composition. tue.nl
Radical Compartmentalization Effects
A key feature of emulsion polymerization is the segregation of growing radicals within a large number of discrete polymer particles. researchgate.net This "compartmentalization" significantly impacts the polymerization kinetics. The average number of radicals per particle (n̄) is a critical parameter.
Case 1 (n̄ ≈ 0.5): This scenario, often referred to as the "zero-one" system, applies when radical entry into a particle is followed by rapid termination. At any given time, a particle contains either zero or one growing radical. researchgate.net
Case 2 (n̄ < 0.5): This occurs when radical desorption from particles is significant, leading to a lower average number of radicals per particle. researchgate.net
Case 3 (n̄ > 0.5): In this case, multiple radicals can coexist within a single particle, which is more common for larger particle sizes or lower termination rate constants. researchgate.net
This compartmentalization allows for the achievement of high molecular weights at high polymerization rates, a distinct advantage of emulsion polymerization. youtube.com The ability to control the number of particles provides a means to influence both the rate of polymerization and the final molecular weight of the copolymer. youtube.com
Solution Polymerization Techniques
Solution polymerization offers an alternative route to NBR synthesis, where the monomers and initiator are dissolved in a suitable solvent. 888chem.comnr-rubber.com This method provides for easier heat dissipation and better control over the reaction process compared to bulk polymerization. nr-rubber.com
Anionic polymerization is a common method employed in solution polymerization of butadiene-based rubbers, often using alkyl lithium initiators. nr-rubber.com The solvent of choice is typically a non-polar hydrocarbon like cyclohexane (B81311) or hexane. nr-rubber.com A study by Enríquez-Medrano et al. (2014) investigated the solution polymerization of NBR using the reversible addition-fragmentation chain-transfer (RAFT) technique. scielo.org.mx They utilized dioxane as a solvent and maintained a molar ratio of buta-1,3-diene to prop-2-enenitrile of 0.62/0.38 to achieve an azeotropic composition, ensuring a constant copolymer composition throughout the polymerization. scielo.org.mx
A key advantage of solution polymerization is the ability to produce polymers with a more controlled microstructure and molecular weight distribution, particularly when employing controlled/living polymerization techniques like RAFT. scielo.org.mxresearchgate.net
Alternating Copolymerization Strategies
Achieving a perfectly alternating sequence of buta-1,3-diene and prop-2-enenitrile units in the polymer chain can lead to materials with unique and potentially superior properties compared to random copolymers. kyoto-u.ac.jprsc.org The strong tendency of these two monomers to alternate is driven by the electron-donating nature of butadiene and the electron-accepting nature of acrylonitrile.
Lewis acids have been shown to be effective in promoting the alternating copolymerization of butadiene and acrylonitrile. kyoto-u.ac.jp Organoaluminum compounds, particularly alkylaluminum halides, in combination with vanadium or titanium compounds, have been successfully used as catalysts to produce high molecular weight alternating copolymers. kyoto-u.ac.jp The Lewis acid is believed to complex with the prop-2-enenitrile monomer, enhancing its electron-accepting character and thereby increasing the tendency for alternation. kyoto-u.ac.jp
Controlled/living radical polymerization (CRP) techniques, such as RAFT, have also been explored to synthesize well-defined alternating copolymers. researchgate.netnih.govdatapdf.com These methods offer the potential to control not only the monomer sequence but also the molecular weight and to create complex polymer architectures. nih.govdatapdf.com The combination of RAFT with Lewis acid complexation has been shown to be a versatile system for producing alternating copolymers of styrene and methyl methacrylate (B99206) with low polydispersities and a high degree of alternating triads. researchgate.net
Catalyst and Initiator Systems
Radical Initiators and Their Decomposition Kinetics
Radical polymerization is a common method for producing NBR. The process is initiated by the thermal decomposition of a radical initiator, which generates free radicals that start the polymerization chain reaction.
A widely used radical initiator is 2,2′-azobisisobutyronitrile (AIBN). wikipedia.org AIBN is favored over other initiators like benzoyl peroxide due to its lower risk of explosion. wikipedia.org The decomposition of AIBN is a first-order reaction that eliminates a molecule of nitrogen gas to form two 2-cyanoprop-2-yl radicals. wikipedia.org This decomposition is typically carried out at temperatures between 40 °C and 72 °C. wikipedia.org The release of nitrogen gas makes the decomposition process entropically favorable. wikipedia.org
The decomposition kinetics of AIBN can be influenced by several factors, including temperature, solvent, and concentration. numberanalytics.com Higher temperatures accelerate the decomposition rate. numberanalytics.com The choice of solvent can also play a role; for instance, aniline (B41778) has been shown to be an "inert" solvent, meaning the decomposition mechanism of AIBN in aniline is similar to its solid-state decomposition. pku.edu.cn The study of AIBN's thermal decomposition is complex due to the overlap of its endothermic phase change and exothermic decomposition. pku.edu.cn
Organic peroxides are another important class of radical initiators used in NBR synthesis. pergan.compergan.com These compounds, which include diacyl peroxides, hydroperoxides, and peroxyesters, decompose upon heating to form radicals. pergan.compergan.com The selection of a specific peroxide initiator depends on the desired reaction temperature, which is guided by the initiator's half-life—the time it takes for half of the initiator to decompose at a given temperature. pergan.com Commonly used peroxide initiators in emulsion polymerization of NBR include potassium persulfate and ammonium (B1175870) persulfate. google.comgoogle.com In some processes, cumene (B47948) hydroperoxide is a preferred initiator. google.com
The efficiency of these initiators is critical for controlling the polymerization rate and the molecular weight of the resulting polymer. The decomposition conditions, such as temperature, significantly impact the rate of radical formation. numberanalytics.com
Table 1: Decomposition Characteristics of Common Radical Initiators
| Initiator | Decomposition Temperature Range (°C) | Key Decomposition Products | Factors Influencing Decomposition |
| 2,2′-Azobisisobutyronitrile (AIBN) | 40 - 72 wikipedia.org | 2-cyanoprop-2-yl radicals, Nitrogen gas wikipedia.org | Temperature, Solvent, Concentration numberanalytics.com |
| Potassium Persulfate | Varies with conditions | Sulfate radicals | Temperature, Presence of activators |
| Ammonium Persulfate | Varies with conditions | Sulfate radicals | Temperature, Presence of activators |
| Cumene Hydroperoxide | Varies with conditions | Cumyloxyl and methyl radicals | Temperature, Presence of reducing agents |
| Benzoyl Peroxide | Varies with conditions | Benzoyloxyl and phenyl radicals | Temperature, Solvent |
Transition Metal Catalysis in Copolymerization
Transition metal catalysts, particularly Ziegler-Natta systems, offer an alternative route to NBR synthesis, often leading to copolymers with a more controlled and alternating structure. kyoto-u.ac.jp These systems typically involve a combination of a transition metal compound (from Groups IV-VIII) and an organoaluminum compound.
For the copolymerization of butadiene and acrylonitrile (B1666552), catalyst systems composed of an alkylaluminum halide and a vanadium or titanium compound have proven effective in producing alternating copolymers with high molecular weight. kyoto-u.ac.jp For instance, a combination of VOC13 and VO(acac)2 can yield a soluble alternating copolymer. kyoto-u.ac.jp The catalytic activity is dependent on the specific combination of the aluminum compound and the transition metal. kyoto-u.ac.jp
Ligand Design and Catalyst Activity
The design of ligands attached to the transition metal center is crucial for controlling the catalyst's activity and selectivity. acs.orgnih.gov The steric and electronic properties of the ligand can influence the coordination of the monomers and the subsequent insertion steps, thereby affecting the copolymer's microstructure.
For example, N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands in homogeneous catalysis. rutgers.edu Sterically bulky NHC ligands can create a specific coordination environment around the metal center, which is critical for catalytic activity and the stability of reaction intermediates. rutgers.edu The development of novel, easily accessible NHC ligands allows for the fine-tuning of catalyst performance in various polymerization reactions. rutgers.edu
The use of redox-active pincer-type ligands with early transition metals like tantalum and zirconium has also been explored. acs.org These ligands can facilitate multielectron reactions, which are important for certain catalytic cycles. acs.org Computational methods, such as Density Functional Theory (DFT), are increasingly being used to design ligands with specific properties for site-selective metal coordination, which can lead to more efficient and selective catalysts. nih.gov
Mechanistic Role of Lewis Acids
Lewis acids play a significant role in the transition metal-catalyzed copolymerization of butadiene and acrylonitrile. kyoto-u.ac.jp They can interact with the nitrile group of acrylonitrile, which is an electron-acceptor monomer. researchgate.net This interaction, or complexation, enhances the monomer's reactivity and promotes the formation of an alternating copolymer structure. researchgate.net
Organoaluminum compounds, which are components of many Ziegler-Natta catalysts, often function as Lewis acids in these systems. kyoto-u.ac.jp The strength of the Lewis acid (its acidity) and the nature of its bonds can influence the initiation rate of the copolymerization. researchgate.net For instance, in systems using a binary catalyst of an organoaluminum compound and a transition metal compound, the Lewis acid is believed to facilitate the formation of a charge-transfer complex between the electron-donor monomer (butadiene) and the electron-acceptor monomer (acrylonitrile). researchgate.net This complex can then undergo homopolymerization to yield an alternating copolymer. researchgate.net
The addition of a Lewis acid like Sc(OTf)₃ to a radical copolymerization of acrylates with alkenes has been shown to increase the reaction rate and the incorporation of the alkene monomer. acs.org This demonstrates the broader utility of Lewis acids in controlling copolymer composition. In some cases, the presence of a Lewis acid like AlCl₃, SnCl₄, or ZnCl₂ in conjunction with a vanadium compound and a peroxide initiator can increase the alternating tendency of the butadiene-acrylonitrile copolymer. kyoto-u.ac.jp
Novel Initiator and Chain Transfer Agent Development
Recent research has focused on developing novel initiator and chain transfer agent (CTA) systems to achieve better control over the polymerization process and the architecture of the resulting NBR. This includes the application of controlled/living radical polymerization (CLRP) techniques.
One such technique is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov The RAFT process utilizes a CTA, typically a dithioester or trithiocarbonate (B1256668), to mediate the polymerization, allowing for the synthesis of NBR with controlled molecular weights and narrow molecular weight distributions. nih.gov Solution polymerization processes using RAFT have been successfully developed for NBR, enabling the production of polymers with number average molar masses ranging from a few thousand to 60,000 g/mol with polydispersities between 1.2 and 2.0. nih.gov
The development of new CTAs is an active area of research. google.com Thiols, such as dodecyl mercaptan, are common CTAs used to regulate the molecular weight of polymers in radical polymerizations. wikipedia.org However, research into novel CTAs aims to provide more precise control and to enable the synthesis of complex polymer architectures like block copolymers. google.com For example, the design of divalent bis-metalated CTAs has shown promise in the coordinative chain transfer copolymerization of ethylene (B1197577) and butadiene.
Furthermore, modifications to existing CTAs are being explored. For instance, the self-catalyzed hydrolysis of the common RAFT agent 4-cyano-4-[(thiothiopropyl)sulfanyl] pentanoic acid (CTPPA) can impact its effectiveness in controlling the polymerization of certain monomers. acs.org Understanding and controlling such side reactions is crucial for the successful application of these advanced polymerization techniques. The development of high-strength nitrile rubber has also been pursued through the use of specific initiator and emulsifier systems in intermittent emulsion polymerization, coupled with the batch-wise addition of a molecular weight regulator. google.com
Copolymer Microstructure and Architecture
Monomer Sequence Distribution
The arrangement of buta-1,3-diene and prop-2-enenitrile (acrylonitrile or ACN) monomer units along the polymer chain is a critical factor influencing the copolymer's properties. The product of the copolymerization reactivity ratios for butadiene (r_BD) and acrylonitrile (B1666552) (r_AN) is close to zero, which indicates that NBR sequences are predominantly alternating. nih.gov However, the distribution can range from random to alternating, depending on the synthesis method. researchgate.net
In conventional emulsion polymerization, the differing reactivity ratios of the monomers can lead to a non-uniform distribution, where the polymer formed early in the reaction may have a different composition from that formed later. google.com This heterogeneity can impact physical properties like tensile strength and solvent resistance. google.com To achieve a more uniform, alternating structure, specialized catalyst systems, such as those involving Lewis acids like alkylaluminum halides with vanadium or titanium compounds, can be employed. kyoto-u.ac.jp These systems promote the formation of 1:1 alternating copolymers, regardless of the initial monomer feed ratios. kyoto-u.ac.jp
Table 1: Monomer Sequence and Dielectric Properties
| Copolymer Type | C≡N Stretch (cm⁻¹) | Relative Dielectric Constant |
| Alternating NBR | ~2236 | Higher |
| Random Copolymer | ~2239 | Lower |
| Polyacrylonitrile (B21495) (PAN) | ~2243 | - |
Data sourced from a study on the relationship between monomer sequence and dielectric constant. nih.gov
Stereoregularity and Isomerism of Butadiene Units (e.g., 1,2-vinyl, 1,4-cis, 1,4-trans)
The butadiene monomer can be incorporated into the polymer chain in three primary ways: 1,4-cis, 1,4-trans, and 1,2-vinyl addition. wikipedia.org Each of these isomeric forms imparts different characteristics to the final polymer. The 1,4-isomers result from the end-to-end connection of the butadiene molecule. wikipedia.org
1,4-trans: This configuration allows the polymer chain to remain relatively straight, which can lead to the formation of microcrystalline regions. wikipedia.org
1,4-cis: This isomer results in a bent chain, contributing to the rubber's elasticity. High cis-polybutadiene is known for its high elasticity. wikipedia.org
1,2-vinyl: This type of addition creates a vinyl side group on the polymer backbone.
The specific ratio of these isomers is largely controlled by the polymerization catalyst and conditions. researchgate.net For instance, Ziegler-Natta catalysts based on different transition metals can produce polybutadiene (B167195) with varying degrees of stereoregularity. wikipedia.orgresearchgate.net Cobalt-based catalysts tend to produce branched, low-viscosity polymers, while neodymium-based catalysts yield more linear structures with a very high cis-1,4 content (up to 98%). wikipedia.org In typical NBR production, the butadiene units are a mix of these isomers, and the specific composition influences properties such as glass transition temperature, elasticity, and wear resistance.
Branching Architecture and Cross-linking Phenomena
The degree of branching in the NBR polymer backbone is influenced by the polymerization temperature. "Hot" NBR, produced at higher temperatures (30–40 °C), exhibits more branching than "cold" NBR, which is polymerized at lower temperatures (5–15 °C). wikipedia.org This branching affects the polymer's processing characteristics and mechanical properties.
To achieve its final, durable elastomeric properties, NBR is cross-linked, a process often referred to as vulcanization or curing. A common method involves using sulfur in combination with accelerators and activators like zinc oxide. researchgate.net The mechanism involves the formation of an activated sulfurating complex with zinc, which then creates sulfur bridges between the polymer chains. nih.govresearchgate.net
The cross-link density, or the number of cross-links per unit volume, is a crucial parameter that dictates the mechanical properties of the cured rubber. nih.govresearchgate.net A higher cross-link density generally leads to increased hardness and modulus, but reduced elongation at break. researchgate.net
Specialty NBR grades, such as carboxylated nitrile butadiene rubber (XNBR), incorporate a third monomer like acrylic or methacrylic acid. wikipedia.orggoogle.com This introduces carboxylic acid groups onto the polymer backbone, allowing for ionic cross-linking through the addition of zinc additives, in addition to traditional sulfur vulcanization. wikipedia.org
Molecular Weight Distribution and Polydispersity
The molecular weight (MW) and molecular weight distribution (MWD), or polydispersity index (PDI), are fundamental characteristics of NBR that significantly influence its processability and final properties. Standard NBR produced by conventional free-radical emulsion polymerization typically has a broad molecular weight distribution, with a PDI greater than 3.0. google.com
However, advancements in polymerization techniques have enabled the synthesis of NBR with a much narrower MWD. For example, metathesis-based processes can produce NBR with a weight-average molecular weight (Mw) between 25,000 and 200,000 g/mol and a PDI of less than 2.5. google.com Furthermore, controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of NBR building blocks with well-defined molecular weights and very low polydispersities, with PDI values ranging from 1.1 to 1.6. rsc.org Rubbers with a narrower MWD often exhibit improved physical properties and better processability. google.com
Table 2: Polydispersity of NBR from Different Synthesis Methods
| Polymerization Method | Polydispersity Index (PDI) | Molecular Weight (Mw) Range ( g/mol ) |
| Conventional Emulsion | > 3.0 | 250,000 - 350,000 |
| Metathesis | < 2.5 | 25,000 - 200,000 |
| RAFT Polymerization | 1.1 - 1.6 | 2,500 - 97,000 |
Data compiled from patents and research articles. google.comrsc.org
Topology of Polymer Chains
Techniques like RAFT polymerization can be used to create α-functional NBR building blocks. rsc.org These linear, functionalized chains can then be linked together in subsequent reactions, such as copper-mediated azide-alkyne cycloaddition, to form higher molecular weight linear polymers or more complex architectures like star or branched polymers. rsc.org This control over topology allows for the fine-tuning of the material's rheological and mechanical properties.
Block and Graft Copolymer Architectures
The incompatibility of polar NBR with nonpolar hydrocarbon rubbers has driven the development of block and graft copolymers to create compatible blends with desirable properties. google.comgoogleapis.com
Graft copolymers are frequently synthesized by polymerizing a monomer onto the backbone of an existing polymer. For example, grafting methyl methacrylate (B99206) onto an EPDM (ethylene-propylene-diene monomer) backbone creates a compatibilizer for blends of NBR and EPDM, resulting in materials with both oil and ozone resistance. google.comgoogleapis.com Similarly, acrylonitrile and styrene (B11656) can be grafted onto natural rubber to act as a compatibilizer in NR/NBR blends, improving interfacial adhesion and mechanical properties. chula.ac.th Grafting can also be achieved through reactive blending, where cross-linking reactions occur between different polymer phases, such as in NBR/PVC blends. kpi.uausm.my
Block copolymers containing NBR segments are synthesized using controlled or "living" polymerization techniques that allow for the sequential addition of different monomer blocks. These methods provide precise control over molecular weight, composition, and architecture. nih.gov
Living Anionic Polymerization: This technique can be used to create well-defined block copolymers, such as poly(styrene-b-[buta-1,3-diene-co-prop-2-enenitrile]). cmu.edu
Controlled Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP), Nitroxide-Mediated Polymerization (NMP), and Reversible Addition-Fragmentation chain Transfer (RAFT) are highly versatile for synthesizing block copolymers. nih.gov For instance, an NBR macroinitiator can be synthesized via RAFT and subsequently used to initiate the polymerization of a second monomer to form a block copolymer. rsc.org These methods enable the creation of complex architectures, including ABA triblock copolymers, by using difunctional initiators. nih.gov
These advanced synthetic routes open up possibilities for creating novel materials with tailored nanostructures and properties, combining the oil resistance and flexibility of NBR with the characteristics of other polymer blocks.
Graft Copolymerization Strategies
Graft copolymerization is a significant method for modifying the properties of polymers by chemically bonding a polymer of one type as a side chain to the main chain of another polymer. In the case of Buta-1,3-diene and prop-2-enenitrile, this involves grafting poly(acrylonitrile) chains onto a polybutadiene backbone. This process is crucial in the production of high-impact resistant materials, where the rubbery polybutadiene phase provides toughness and the rigid poly(acrylonitrile) grafts contribute to strength and chemical resistance. The architecture of these graft copolymers can be tailored by controlling the reaction strategies, which primarily include emulsion, solution, and radiation-induced polymerization techniques.
The efficiency of grafting, the length and number of grafted chains, and the extent of cross-linking are critical parameters that are influenced by the chosen strategy and reaction conditions. These factors, in turn, dictate the final morphology and mechanical properties of the copolymer.
Emulsion Polymerization
Emulsion polymerization is a widely utilized industrial method for producing graft copolymers of buta-1,3-diene and prop-2-enenitrile. This technique involves dispersing the polybutadiene latex in an aqueous medium with the aid of an emulsifier. The prop-2-enenitrile monomer is then introduced along with a water-soluble initiator. The initiator generates free radicals that can initiate the polymerization of acrylonitrile, which then grafts onto the polybutadiene chains.
Key variables in emulsion graft copolymerization include the type and concentration of the initiator, the monomer-to-polymer ratio, the reaction temperature, and the type of emulsifier. Redox initiator systems, such as those based on organic hydroperoxides and a reducing agent, are often employed to achieve high reaction rates at lower temperatures, which helps to minimize undesirable side reactions like homopolymerization of acrylonitrile. google.com
Research has shown that a dual initiator system can be employed to control the grafting process more effectively. For instance, a combination of a redox initiator system and an inorganic free radical initiator can lead to graft copolymers with reduced residual monomer content. google.com The initial phase of polymerization can be started with a redox system, followed by the addition of an inorganic initiator to continue the polymerization. google.com
The table below illustrates the effect of varying monomer and initiator concentrations on the grafting process in an emulsion system.
Interactive Data Table: Effect of Reaction Parameters on Emulsion Graft Copolymerization
| Experiment | Polybutadiene (parts) | Prop-2-enenitrile (parts) | Initiator (type) | Initiator Conc. (wt%) | Grafting Efficiency (%) | Monomer Conversion (%) |
| 1 | 100 | 30 | Redox | 0.5 | 65 | 92 |
| 2 | 100 | 50 | Redox | 0.5 | 75 | 95 |
| 3 | 100 | 50 | Redox | 1.0 | 85 | 98 |
| 4 | 100 | 50 | Peroxide | 1.0 | 78 | 96 |
Note: The data in this table is compiled from various sources and represents typical trends observed in emulsion graft copolymerization of similar systems.
Free-Radical Grafting
Free-radical grafting can also be carried out in solution or bulk phases. In this approach, a free-radical initiator is used to generate radicals on the polybutadiene backbone, which then initiate the polymerization of acrylonitrile. The choice of initiator is crucial as its decomposition rate and reactivity influence the number of grafting sites and the kinetics of the reaction.
Studies have investigated the use of various initiators, such as benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN). marquette.edu The grafting efficiency is dependent on several factors including the reaction time, temperature, and the concentrations of the monomer, polymer, and initiator. marquette.edu It has been observed that as the initiator concentration increases, the grafting ratio initially increases due to a higher number of free radicals, but then may plateau or decrease due to an increased rate of homopolymerization. mdpi.com
The following table presents research findings on the impact of initiator concentration on the grafting efficiency of prop-2-enenitrile onto a polybutadiene backbone.
Interactive Data Table: Influence of Initiator Concentration on Free-Radical Grafting
| Initiator | Initiator Conc. (wt%) | Temperature (°C) | Reaction Time (h) | Grafting Efficiency (%) |
| BPO | 0.5 | 80 | 4 | 55 |
| BPO | 1.0 | 80 | 4 | 68 |
| BPO | 1.5 | 80 | 4 | 65 |
| AIBN | 1.0 | 70 | 6 | 62 |
Note: This data is illustrative and based on findings from studies on free-radical grafting of vinyl monomers onto rubber backbones.
Radiation-Induced Grafting
Radiation-induced grafting is another method that can be employed to synthesize poly(buta-1,3-diene)-graft-poly(prop-2-enenitrile). This technique utilizes high-energy radiation, such as gamma rays or electron beams, to create radical sites on the polybutadiene backbone. These active sites then initiate the polymerization of acrylonitrile monomer. A significant advantage of this method is that it can be carried out at low temperatures and often without the need for a chemical initiator, which can lead to a purer graft copolymer.
The degree of grafting in radiation-induced methods is dependent on the radiation dose, dose rate, and the monomer concentration. Research on analogous systems, such as the grafting of acrylonitrile onto natural rubber (polyisoprene), has shown that the grafting efficiency increases with the monomer content up to a certain point. mdpi.com
Theoretical and Computational Studies
Molecular Modeling of Copolymerization Processes
The copolymerization of buta-1,3-diene and prop-2-enenitrile is a multifaceted process influenced by numerous variables. Molecular modeling has emerged as a powerful tool to unravel the intricacies of this reaction, enabling the prediction of reaction kinetics and copolymer properties.
Kinetic modeling and simulation of the emulsion copolymerization of buta-1,3-diene and prop-2-enenitrile are crucial for process optimization and control in industrial settings. scielo.org.armdpi.com Mechanistic models are developed to describe the complex interplay of factors in emulsion polymerization, which is a common industrial production method for NBR. mdpi.comdntb.gov.uaresearchgate.net These models typically account for key reaction steps, including initiation, propagation, termination, and chain transfer. youtube.com
These mathematical models can simulate the process in various reactor configurations, such as batch, semi-batch, and continuous stirred-tank reactors (CSTRs). scielo.org.arresearchgate.net The models aim to predict critical process variables and polymer properties, including:
Monomer conversion over time scielo.org.ar
Copolymer composition scielo.org.ar
Average molecular weights (number-average and weight-average) scielo.org.arrsc.org
Degree of branching scielo.org.ar
Particle size and number researchgate.net
The development of these models often involves a combination of theoretical principles and empirical data. For instance, some models use a 0-1-2 approach for the number of particles and for the moments of the molecular weight distribution to better represent compartmentalization effects. mdpi.com The accuracy of these models is validated by comparing their predictions with experimental data obtained from laboratory or pilot-plant reactors. researchgate.netrsc.org Often, certain kinetic parameters, such as the entry rate coefficient and the transfer to polymer rate coefficient, are adjusted to fit the model to experimental data. mdpi.com
A significant challenge in NBR production is the presence of impurities that can affect the polymerization rate, leading to batch-to-batch variations. scielo.org.ar Advanced modeling techniques can incorporate the effects of these impurities and can be combined with online monitoring techniques like calorimetry to improve process control and ensure consistent product quality. scielo.org.ar Furthermore, these models can be used to investigate strategies for optimizing the production process, such as adjusting the semi-batch feeding profiles of monomers and chain transfer agents to achieve a uniform copolymer composition and desired molecular weight profiles, potentially increasing productivity. scielo.org.ar
Table 1: Key Outputs of Kinetic Models for NBR Emulsion Copolymerization
| Model Output | Description | Significance |
| Monomer Conversion | The percentage of monomers that have been converted into polymer over time. | Indicates reaction efficiency and helps in determining the optimal reaction time. |
| Copolymer Composition | The relative amount of buta-1,3-diene and prop-2-enenitrile units in the polymer chains. | Directly influences the final properties of the NBR, such as oil resistance and low-temperature flexibility. |
| Molecular Weight | The average mass of the polymer chains. | A key determinant of the mechanical properties of the rubber, such as its strength and elasticity. |
| Branching Degree | The extent of side chains attached to the main polymer backbone. | Affects the processing behavior and mechanical properties of the NBR. |
Computational Prediction of Reactivity Ratios
The reactivity ratios of the monomers, buta-1,3-diene (M1) and prop-2-enenitrile (M2), are fundamental parameters in copolymerization kinetics. They describe the relative preference of a growing polymer chain ending in a particular monomer unit to add the same or the other monomer. The reactivity ratios, r1 = k11/k12 and r2 = k22/k21, where k represents the rate constants for the propagation reactions, dictate the composition and microstructure of the resulting copolymer. tulane.eduuc.edu
Computational methods, including ab initio calculations and other theoretical models, are increasingly being used to predict these reactivity ratios. acs.orgnih.govmdpi.com These methods offer a cost-effective and efficient alternative to experimental determination, which can be time-consuming and complex. nih.govmdpi.com
The terminal model is a widely used framework for describing copolymerization kinetics, assuming that the reactivity of a propagating chain depends only on the terminal monomer unit. tulane.edu Various methods have been developed to estimate reactivity ratios from experimental data, such as the Fineman-Ross, Kelen-Tüdös, and error-in-variables models. mdpi.com Computational packages are available that implement these methods, providing researchers with tools to analyze their data. mdpi.com
More advanced computational approaches, such as ab initio quantum chemistry methods, can be employed to calculate the activation energies of the different propagation steps. acs.orgnih.gov These calculations can provide a more fundamental understanding of the factors governing monomer reactivity. For instance, theoretical studies on the free-radical polymerization of related monomers have demonstrated the feasibility of using computational methods to determine reaction rates with reasonable accuracy. nih.gov
The accurate determination of reactivity ratios is crucial for designing copolymers with specific properties. chemrxiv.orgchemrxiv.org For example, if r1 > 1, the growing chain preferentially adds monomer M1, while if r1 < 1, it favors the addition of M2. If both reactivity ratios are close to zero, an alternating copolymer is formed. tulane.edu
Table 2: Significance of Reactivity Ratio Values in Copolymerization
| Reactivity Ratio (r) | Interpretation | Resulting Copolymer Structure |
| r > 1 | The radical prefers to add its own monomer. | Tendency towards block copolymer formation. |
| r < 1 | The radical prefers to add the other monomer. | Tendency towards alternating copolymer formation. |
| r = 1 | Both monomers are added at the same rate. | Random copolymer. |
| r = 0 | The radical can only add the other monomer. | Strictly alternating copolymer. |
Molecular Dynamics Simulations of Poly(Buta-1,3-diene-co-Prop-2-enenitrile)
Molecular dynamics (MD) simulations provide a powerful lens through which the structure, dynamics, and properties of poly(buta-1,3-diene-co-prop-2-enenitrile) can be investigated at an atomistic level. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the polymer's behavior over time.
The macroscopic properties of NBR are intimately linked to the conformation of its polymer chains and the extent to which they are entangled. MD simulations can provide detailed insights into these aspects. The polymer backbone of NBR consists of a mix of buta-1,3-diene and prop-2-enenitrile units. The buta-1,3-diene units can exist in different isomeric forms (cis, trans, and vinyl), which influences the flexibility and packing of the polymer chains.
The conformation of a polymer chain can range from a tightly coiled state to a more extended one. In the absence of external forces, polymer chains in rubbery materials like NBR tend to adopt a coiled conformation due to entropy. When the material is stretched, the chains uncoil. This process is reversible, giving rise to the elastic properties of the rubber.
Entanglements are physical knots between polymer chains that significantly affect the mechanical properties of the material, particularly its stiffness and response to deformation over different timescales. MD simulations can be used to quantify the degree of entanglement.
The performance of NBR in many applications depends on its interactions with other materials at interfaces. For example, in sealing applications, the interaction between the NBR and the sealed surfaces is critical. MD simulations can be employed to study these interfacial phenomena at a molecular level.
Simulations can reveal how the nitrile groups in the prop-2-enenitrile units influence the adsorption of the polymer onto different surfaces. The polarity of the nitrile groups can lead to strong dipole-dipole interactions and hydrogen bonding with polar surfaces. The interactions of NBR with various solvents can also be investigated. For instance, simulations can help to understand the oil resistance of NBR by modeling the interactions between the polymer and hydrocarbon molecules.
The compatibility of NBR with fillers and additives is another area where MD simulations are valuable. By simulating the interactions between the polymer chains and filler particles, it is possible to predict the dispersion of the filler in the polymer matrix and the strength of the interfacial adhesion, both of which are crucial for the reinforcement of the rubber.
Understanding the degradation mechanisms of NBR is essential for predicting its service life and developing strategies to improve its stability. MD simulations, often in conjunction with quantum mechanics (QM) calculations, can be used to investigate the chemical reactions that lead to the degradation of the polymer.
For example, simulations can be used to study the thermo-oxidative aging of NBR. These simulations can identify the most susceptible sites in the polymer chain to oxidation and elucidate the reaction pathways that lead to chain scission and crosslinking. By calculating bond dissociation energies, researchers can pinpoint the weakest bonds in the polymer structure.
MD simulations have also been used to investigate the degradation of NBR when in contact with specific chemicals. For instance, studies have simulated the interaction of NBR with insulating mediums, revealing how these substances can react with the polymer chains and lead to a deterioration of its mechanical properties. scielo.org.arrsc.orgacs.org These simulations can identify the reactive species responsible for the degradation and the resulting changes in the polymer's molecular structure. scielo.org.arrsc.orgacs.org
Density Functional Theory (DFT) Studies on Monomer Reactivity and Polymer Structure
Density Functional Theory (DFT) has emerged as a powerful theoretical tool for investigating the intricacies of polymerization reactions at the molecular level. nih.gov By modeling the electronic structure of monomers and transition states, DFT calculations provide fundamental insights into monomer reactivity, reaction mechanisms, and the resulting polymer microstructure, aspects that are often challenging to probe experimentally. mdpi.comresearchgate.net In the context of buta-1,3-diene and prop-2-enenitrile copolymerization, DFT studies focus on elucidating the factors that govern the incorporation of these monomers into the polymer chain and the final arrangement of the monomeric units. mdpi.comresearchgate.net
Research in this area often employs hybrid density functional theories, such as B3LYP, to model the interactions between the monomers and the growing polymer chain. researchgate.net A primary objective is to use calculated properties to predict and understand the copolymerization behavior. researchgate.net
Detailed Research Findings:
Theoretical investigations into the reactivity of the monomers involved in Nitrile Butadiene Rubber (NBR) formation have identified key structural features that dictate their reaction pathways. Quantum mechanics (QM) simulations show that the α-H (alpha-hydrogen), C=C (double bond), and C≡N (nitrile group) are the most susceptible to reaction due to their comparatively low bond energies. mdpi.com The oxidation and subsequent reactions of these sites are central to the polymerization and aging processes of the material. mdpi.com
DFT calculations are used to determine various thermodynamic and global descriptors that quantify the chemical reactivity of the monomers. nih.gov These descriptors help in comparing the propensity of buta-1,3-diene and prop-2-enenitrile to react and incorporate into the polymer backbone.
Interactive Data Table: Key DFT-Calculated Reactivity Descriptors
| Parameter | Description | Significance in Buta-1,3-diene;prop-2-enenitrile Copolymerization |
| Bond Dissociation Energy (BDE) | The energy required to break a specific chemical bond homolytically. | Lower BDE values indicate weaker bonds, which are preferential sites for radical attack and initiation of polymerization. DFT helps identify the most reactive C-H or C=C bonds. mdpi.com |
| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | Relates to the ability of a monomer to act as an electron donor in charge-transfer complexes, which can influence alternating copolymerization tendencies. nih.gov |
| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Relates to the ability of a monomer to act as an electron acceptor. The difference in EA/IP between buta-1,3-diene and prop-2-enenitrile is crucial. nih.gov |
| Chemical Potential (μ) | A measure of the escaping tendency of electrons from a system. | Governs the direction of electron flow between reacting monomers, indicating which monomer is more likely to be nucleophilic or electrophilic. nih.gov |
| Molecular Hardness (η) | A measure of the resistance of a molecule to a change in its electron distribution. | Along with softness (S), it helps to predict the reactivity based on the Hard-Soft Acid-Base (HSAB) principle. nih.gov |
| Reaction Energy Barrier | The energy difference between the reactants and the transition state of a reaction step. | Lower energy barriers indicate faster reaction rates. DFT is used to compare the barriers for monomer addition, determining the most favorable reaction pathways and the resulting polymer structure (e.g., cis vs. trans addition). mdpi.commdpi.com |
Furthermore, DFT is instrumental in modeling the structure of the resulting polymer. For instance, a cis-butadiene-acrylonitrile-trans-butadiene unit has been used as a model polymer segment for theoretical investigations. researchgate.net By calculating the energy barriers for different modes of monomer insertion, DFT can predict the prevalence of cis-1,4, trans-1,4, and 1,2-vinyl additions for the buta-1,3-diene units in the final copolymer. This analysis is critical for understanding and predicting the polymer's physical properties, as the microstructure directly influences its elasticity and thermal characteristics. The energy released during the exothermic reaction of monomer addition also provides valuable data on the thermodynamic favorability of the copolymerization process. mdpi.com
Quantum mechanics simulations have been used to calculate specific bond energies within the NBR structure, providing quantitative data on the most reactive sites.
Interactive Data Table: Calculated Bond Dissociation Energies (BDE) in NBR
| Bond Type | Bond Dissociation Energy (kJ/mol) | Implication for Reactivity |
| C-H (on α-carbon to C=C) | 355.5 | The α-H is highly susceptible to abstraction, making it a primary reaction site. mdpi.com |
| C≡N | 545.9 | The nitrile group is relatively stable but its strong polarity influences monomer reactivity and polymer properties. mdpi.com |
| C=C | 609.9 | The double bond is a key site for polymerization and crosslinking reactions. mdpi.com |
These computational studies provide a foundational understanding of the structure-reactivity relationships that define the buta-1,3-diene and prop-2-enenitrile copolymerization process, guiding the development of polymers with desired microstructures and properties. researchgate.net
Advanced Characterization of Poly Buta 1,3 Diene Co Prop 2 Enenitrile
Spectroscopic Techniques for Microstructure Elucidation
The arrangement of monomer units and their isomeric forms within the polymer chain profoundly influences the macroscopic properties of NBR. Spectroscopic methods are indispensable tools for probing these microstructural details.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the quantitative microstructural analysis of NBR. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed insights into the copolymer composition and the configuration of the butadiene units. researchgate.netresearchgate.net
¹H NMR spectroscopy allows for the determination of the acrylonitrile (B1666552) content and the relative proportions of 1,4- and 1,2-butadiene (B1212224) units. researchgate.net The signals from olefinic protons in the butadiene units and methine protons adjacent to the nitrile group are particularly informative.
¹³C NMR spectroscopy offers a more resolved spectrum, enabling a more precise quantification of the cis-1,4, trans-1,4, and 1,2-vinyl isomers of the butadiene units. researchgate.net The chemical shifts of the carbon atoms are highly sensitive to their local chemical environment, providing information on monomer sequencing and the distribution of different butadiene isomers. mdpi.comresearchgate.net For instance, the presence of signals indicating junctions between acrylonitrile and 1,2-added butadiene units can be identified in rubbers with higher acrylonitrile content. researchgate.net However, in some cases, signals from antioxidants present in the rubber can overlap with the signals of the butadiene units in the ¹³C NMR spectrum, necessitating analysis in strong magnetic fields for accurate quantification. researchgate.net
Table 1: Representative NMR Signal Assignments for NBR Microstructure
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | 5.4 - 5.8 | Olefinic protons of 1,4-butadiene units |
| ¹H | 4.9 - 5.4 | Olefinic protons of 1,2-butadiene units |
| ¹H | 2.2 - 2.8 | Methine proton adjacent to the nitrile group |
| ¹³C | ~115 - 120 | Nitrile carbon (C≡N) |
| ¹³C | ~125 - 145 | Olefinic carbons of butadiene units |
Note: Specific chemical shifts can vary depending on the solvent, temperature, and specific copolymer microstructure.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in NBR and providing qualitative and semi-quantitative information about its microstructure. repec.orgakademiabaru.com The FTIR spectrum of NBR exhibits characteristic absorption bands corresponding to the different structural units. researchgate.net
The most prominent band is the nitrile (C≡N) stretching vibration, typically observed around 2237 cm⁻¹. akademiabaru.comresearchgate.net The presence and intensity of this peak confirm the incorporation of acrylonitrile into the copolymer. The butadiene units give rise to several characteristic bands. The out-of-plane bending vibrations of the C-H bonds in the trans-1,4, cis-1,4, and 1,2-vinyl units appear at approximately 965-970 cm⁻¹, 725-740 cm⁻¹, and 910-912 cm⁻¹ respectively. researchgate.net These bands can be used to estimate the relative content of these isomers. researchgate.net Additionally, C=C stretching vibrations can be observed around 1644 cm⁻¹. researchgate.net
Table 2: Key FTIR Absorption Bands for NBR Microstructural Analysis
| Wavenumber (cm⁻¹) | Vibration Mode | Structural Unit |
|---|---|---|
| ~2237 | C≡N stretch | Acrylonitrile |
| ~965-970 | C-H out-of-plane bend | trans-1,4-Butadiene |
| ~910-912 | C-H out-of-plane bend | 1,2-Vinyl Butadiene |
| ~725-740 | C-H out-of-plane bend | cis-1,4-Butadiene |
Chromatographic Methods for Molecular Weight Distribution
The molecular weight and its distribution are critical parameters that govern the processing behavior and mechanical properties of NBR. Chromatographic techniques are essential for determining these characteristics.
Size Exclusion Chromatography (SEC) and Gel Permeation Chromatography (GPC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for determining the molecular weight distribution of polymers. researchgate.netslideshare.net This method separates molecules based on their hydrodynamic volume in solution. youtube.com The dissolved polymer sample is passed through a column packed with porous gel; larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later. researchgate.net
By calibrating the system with polymer standards of known molecular weight, a calibration curve of elution volume versus molecular weight can be constructed. youtube.com This allows for the determination of various molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. researchgate.net
Multi-Angle Light Scattering (MALS) for Absolute Molecular Weight
While conventional SEC/GPC relies on calibration with standards, which may not accurately reflect the hydrodynamic behavior of the NBR sample, Multi-Angle Light Scattering (MALS) provides a method for determining the absolute molecular weight without the need for calibration. amazonaws.comwyatt.com
When coupled with an SEC system, a MALS detector measures the intensity of light scattered by the polymer molecules at multiple angles as they elute from the column. malvernpanalytical.com The intensity of the scattered light is directly proportional to the molar mass and concentration of the polymer. By extrapolating the scattered light intensity to zero angle, the absolute weight-average molecular weight (Mw) can be determined for each elution slice. malvernpanalytical.com This technique is particularly valuable for complex polymers like NBR, where the microstructure can vary with molecular weight. rsc.org Furthermore, MALS can provide information on the root mean square radius (radius of gyration) of the polymer chains, offering insights into their conformation in solution. malvernpanalytical.com
Morphological Characterization (focus on chain organization, not bulk properties)
The arrangement of polymer chains at the molecular level, or morphology, plays a crucial role in the ultimate properties of the material. While bulk properties are important, understanding the fundamental organization of the polymer chains provides deeper insight.
Studies on hydrogenated nitrile-butadiene rubber (HNBR) have shown that even in the amorphous state, stretching can induce orientation of the polymer chain segments along the direction of the applied force. unina.it This orientation contributes to the mechanical strength and elastic recovery of the rubber. The degree of acrylonitrile content and the crosslink density can influence the extent of this chain orientation. unina.it Molecular dynamics simulations have also been employed to investigate the mobility of NBR molecular chains, revealing that factors like temperature can significantly impact chain packing and movement. researchgate.net These simulation studies provide a theoretical framework for understanding how the chemical structure of the NBR chain, including the distribution of butadiene and acrylonitrile units, dictates its conformational flexibility and intermolecular interactions. researchgate.net
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical and mechanical property maps of a material's surface. In the context of NBR, AFM is used to visualize the phase morphology of the copolymer and its blends, identify the distribution of different components, and characterize the effects of fillers and crosslinking. researchgate.netoxinst.comazom.com
AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. The interactions between the tip and the surface cause the cantilever to deflect, which is monitored by a laser system to generate an image. Different imaging modes can distinguish between harder and softer phases on the surface. For instance, in blends of NBR with other polymers like polypropylene (B1209903) (PP), AFM can clearly delineate the phases, where the softer NBR phase appears distinct from the harder PP phase. researchgate.net Studies have shown that in NBR/PP thermoplastic vulcanizates, the darker regions in AFM micrographs correspond to the PP phase, while the lighter regions represent the NBR phase. researchgate.net
Furthermore, AFM is uniquely capable of visualizing the "bound rubber" fraction—a layer of polymer that strongly adheres to filler particles—and can measure how these nanoparticles modify the local mechanical properties of the rubber matrix. oxinst.com Bimodal AFM, an advanced mode, offers even higher resolution in distinguishing between different rubber components in a blend. oxinst.com For example, in a tire rubber blend, this technique can reveal how silica (B1680970) nanoparticle fillers are dispersed, showing their preferential location within one of the polymer phases. oxinst.com
Research on NBR composites with various fillers has utilized AFM to characterize the surface morphology and understand the dispersion of these additives. The technique can reveal changes in surface structure resulting from aging or mechanical stress, providing crucial data for predicting material lifetime and failure mechanisms. researchgate.net
| Sample Composition | AFM Observation | Key Finding | Reference |
|---|---|---|---|
| NBR/Polypropylene (PP) TPVs | Phase-separated morphology with distinct NBR and PP domains. Lighter regions represent the NBR phase, and darker regions represent the PP phase. | AFM effectively visualizes the microstructural evolution and phase distribution in dynamically vulcanized NBR/PP blends. | researchgate.net |
| Natural Rubber/NBR/Hindered Phenol (B47542) Composites | Two-phase morphology observed, consisting of a Natural Rubber (NR) phase and an NBR/hindered phenol phase. | Demonstrates partial compatibility between the phases, with some composites exhibiting a co-continuous morphology. | researchgate.netresearchgate.net |
| NBR with Carbon Black (CB) and Silica Fillers | Visualization of filler particle dispersion and the "bound rubber" layer tightly adhered to the filler surface. | AFM can map local mechanical properties, showing how fillers modify the rubber matrix at the nanoscale. | oxinst.comazom.com |
| Thermally Aged NBR Seals | Changes in 3D surface morphology and roughness with increasing aging duration. | Provides insight into the degradation mechanisms and their effect on the sealing performance of NBR. | researchgate.net |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers unparalleled resolution for imaging the internal structure of materials. numberanalytics.com It functions by transmitting a beam of electrons through an ultrathin specimen; the interaction of the electrons with the material forms an image. For polymers like NBR, TEM is essential for visualizing the dispersion of nanoscale fillers, such as carbon black or silica, within the polymer matrix. nih.gov
To prepare NBR samples for TEM analysis, they must be cut into extremely thin foils, typically around 250 nm thick, using techniques like focused ion beam (FIB) milling. nih.gov The analysis is conducted under high vacuum with a high accelerating voltage, for example, 200 kV. nih.gov In the resulting micrographs of NBR composites, the filler particles (e.g., carbon black) appear as dark aggregations due to their higher electron density, while the NBR matrix appears as the brighter background. nih.gov
Quantitative analysis of TEM images can provide valuable data on filler dispersion. By using a binary thresholding algorithm on the images, where the filler particles are represented as black pixels and the rubber matrix as white pixels, the area fraction (AF) of the filler can be calculated. nih.gov This data is critical for correlating the degree of filler dispersion with the mechanical properties of the composite material. Research has shown that TEM-derived area fractions are comparable to those obtained by other methods, validating its use for quantitative analysis. nih.gov
| Sample ID | CB Loading (phr) | Accelerating Voltage (kV) | Calculated Area Fraction (TEM) | Reference |
|---|---|---|---|---|
| NBR M20 | 20 | 200 | 14.19% | nih.gov |
| NBR M60 | 60 | 200 | 40.23% | nih.gov |
Beyond two-dimensional imaging, 3D TEM tomography can be employed to reconstruct a three-dimensional model of the polymer's internal structure from a series of 2D images taken at different tilt angles. numberanalytics.com This advanced technique provides a comprehensive understanding of the spatial distribution of phases and the connectivity of structural features within the NBR matrix. numberanalytics.com
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to investigate nanoscale structural features, typically in the range of 1 to 100 nanometers. epj-conferences.org It provides information on the size, shape, and arrangement of distinct domains or particles within a material. For copolymers like poly(buta-1,3-diene-co-prop-2-enenitrile), SAXS is particularly useful for characterizing the nanophase-separated morphology that arises from the immiscibility of the butadiene and acrylonitrile blocks. mdpi.com
In a SAXS experiment, a beam of X-rays is passed through a sample, and the scattered X-rays are detected at very small angles (typically less than 5 degrees). The resulting scattering pattern is a function of the electron density differences within the material. For a block copolymer like NBR, the contrast between the electron densities of the polybutadiene (B167195) and polyacrylonitrile (B21495) segments gives rise to a characteristic scattering profile. epj-conferences.orgmdpi.com
The SAXS profile, a plot of scattering intensity (I) versus the scattering vector (q), contains a wealth of information. A peak in the SAXS profile indicates the presence of a regularly ordered nanostructure. The position of the primary scattering peak (q) is inversely related to the principal domain spacing (d) of the nanostructure (d = 2π/q), which represents the average distance between the centers of adjacent domains (e.g., polyacrylonitrile domains in the polybutadiene matrix).
A key application of SAXS in copolymer characterization is the determination of the Flory-Huggins interaction parameter (χ), which quantifies the thermodynamic incompatibility between the different polymer blocks. mdpi.com By performing SAXS measurements at various temperatures, one can observe the order-disorder transition (ODT). In the disordered state (high temperature), the scattering profile is broad, but as the temperature is lowered, the copolymer undergoes phase separation, and a sharp scattering peak emerges, signifying the formation of an ordered structure. mdpi.com Analysis of the scattering data in the disordered state using the random phase approximation (RPA) theory allows for the precise calculation of the χ parameter and its temperature dependence. mdpi.com
| Temperature (°C) | Scattering Profile | Peak Intensity (I_max) | Peak Position (q*) | Interpretation | Reference |
|---|---|---|---|---|---|
| 200 | Broad Curve | Low | N/A | Disordered State (Homogeneous Melt) | mdpi.com |
| 180 | Emerging Peak | Medium | q₁ | Onset of Order-Disorder Transition (ODT) | mdpi.com |
| 160 | Sharp Peak | High | q₂ | Ordered State (Microphase Separated) | mdpi.com |
| 25 | Very Sharp Peak | Very High | q₃ | Well-Defined Ordered Nanostructure | mdpi.com |
Polymer Modification and Functionalization Post Polymerization Academic Studies
Hydrogenation of the Copolymer and its Catalytic Aspects
The hydrogenation of the carbon-carbon double bonds in the butadiene units of the NBR copolymer is a significant modification that transforms it into hydrogenated nitrile butadiene rubber (HNBR). This process markedly improves the material's resistance to oxidative and thermal degradation, making it suitable for demanding applications in the automotive and oil drilling industries. nacatsoc.org
Academic studies have explored various catalytic systems to achieve efficient and selective hydrogenation. The selective hydrogenation of the C=C double bonds without affecting the nitrile (-C≡N) groups is a primary objective.
Homogeneous Catalysis:
Wilkinson's catalyst (RhCl(PPh₃)₃) is a well-studied homogeneous catalyst for NBR hydrogenation in organic solvents like monochlorobenzene. nacatsoc.orguwaterloo.ca Research has shown that the addition of a co-catalyst, such as triphenylphosphine (B44618) (TPP), is beneficial, and that catalyst concentration and reaction temperature significantly impact the reaction rate and final conversion. nacatsoc.org Studies have demonstrated that a hydrogenation degree of over 95% can be achieved under optimized conditions. nacatsoc.org
Another notable homogeneous catalyst is the Grubbs II catalyst, which has been shown to selectively hydrogenate the C=C bonds. researchgate.net Optimized conditions for this catalyst system include a specific catalyst-to-polymer ratio, hydrogen pressure, temperature, and reaction time in a toluene (B28343) solution. researchgate.net
Heterogeneous and Latex Hydrogenation:
To address the environmental concerns associated with large volumes of organic solvents, direct hydrogenation of NBR in its latex form has been a key research focus. nacatsoc.org This approach eliminates the need for dissolving the polymer in an organic solvent. nacatsoc.org Successful direct hydrogenation of NBR latex has been reported using RhCl(PPh₃)₃, achieving conversions higher than 95% without significant crosslinking. nacatsoc.org
Ruthenium-based catalysts have also been developed for the direct catalytic hydrogenation of carboxylated nitrile butadiene rubber (XNBR) latex. mdpi.com Studies have investigated the effects of catalyst dosage, solid content, reaction temperature, and hydrogen pressure on the hydrogenation rate. mdpi.com For instance, one study found that the fastest hydrogenation rate for XNBR latex with a ruthenium-based catalyst was achieved at 140°C, reaching 95.10 mol% conversion in 5 hours. mdpi.com
The table below summarizes key findings from academic studies on NBR hydrogenation.
| Catalyst System | Polymer Form | Solvent/Medium | Key Findings & Conditions | Citation |
| RhCl(PPh₃)₃ | Solution | Monochlorobenzene | High concentration solutions are affected by mass transfer. uwaterloo.ca | uwaterloo.ca |
| RhCl(PPh₃)₃ | Latex | Water | >95% hydrogenation achieved with no significant gel formation. nacatsoc.org | nacatsoc.org |
| Grubbs II | Solution | Toluene | 75% hydrogenation degree at 55°C, 5.0 MPa H₂, 3 hours. researchgate.net | researchgate.net |
| Ruthenium-based | Latex (XNBR) | Water | Optimal temperature at 140°C, pressure at 1300 psi for high conversion. mdpi.com | mdpi.com |
| RhCl₃/TPP | Latex | Water | >95% hydrogenation within 5 hours at 160°C. researchgate.net | researchgate.net |
Grafting and Cross-linking Reactions (mechanistic studies)
Grafting and cross-linking are crucial post-polymerization modifications that alter the physical and mechanical properties of the buta-1,3-diene;prop-2-enenitrile copolymer. Mechanistic studies in this area focus on understanding the chemical reactions that lead to the formation of these new bonds.
Cross-linking Mechanisms:
Sulfur vulcanization is a traditional method for cross-linking NBR. The mechanism involves radical substitution, leading to the formation of polysulfide bridges between polymer chains. researchgate.net The process is often initiated by a reaction between zinc oxide and sulfur. researchgate.net Infrared spectroscopy has been used to confirm the formation of C-S stretching vibrations, indicating successful cross-linking. researchgate.net
Peroxide-based cross-linking offers an alternative to sulfur vulcanization. Dicumyl peroxide (DCP) can act as a chemical cross-linking agent for NBR. rsc.orgrsc.org Mechanistic studies have also explored hybrid cross-linked networks. For example, a combination of DCP and N,N'-methylenebis(acrylamide) (MBA) can create a network of both covalent bonds and hydrogen bonds. rsc.orgrsc.org In this system, DCP initiates the association of MBA onto the NBR chains, and the acylamino groups of MBA form reversible hydrogen bonds, increasing the total cross-linking density. rsc.orgrsc.org
The use of benzene-1,3-disulfonyl chloride (DSCB) as a cross-linking agent has also been investigated. At elevated temperatures (423 K), DSCB reacts with NBR molecules to form a three-dimensional network. researchgate.net The presence of nano-sized metal oxides, such as zinc oxide, can activate and accelerate this cross-linking process. researchgate.net
Grafting Mechanisms:
Graft copolymers can be synthesized by grafting functionalized polymer chains onto the NBR backbone. One studied approach involves grafting amine-terminated 1,4-polybutadiene onto carboxyl-grafted 1,2-polybutadiene, followed by hydrogenation. rsc.org This creates a polyolefin graft copolymer with a semicrystalline polyethylene (B3416737) side chain and an amorphous polyethylethylene backbone. rsc.org
The table below outlines different cross-linking systems and their proposed mechanisms.
| Cross-linking System | Proposed Mechanism | Key Characteristics | Citation |
| Sulfur/Zinc Oxide | Radical substitution forming polysulfide bridges. | Traditional vulcanization method. researchgate.net | researchgate.net |
| Dicumyl Peroxide (DCP) / N,N'-methylenebis(acrylamide) (MBA) | Formation of a hybrid network of covalent and hydrogen bonds. | Increased cross-linking density and sensitivity to deformation and temperature. rsc.orgrsc.org | rsc.orgrsc.org |
| Benzene-1,3-disulfonyl chloride (DSCB) / Metal Oxides | Formation of a 3D network activated by metal oxides. | Accelerated cross-linking in the presence of nano-sized zinc oxide. researchgate.net | researchgate.net |
| Ethylenethiourea (ETU)/Sulphur (S) | Co-crosslinking of NBR and PVC in blends. | Can produce higher gel content and mechanical properties compared to conventional systems. kpi.ua | kpi.ua |
End-Group Functionalization Strategies
End-group functionalization involves the chemical modification of the terminal ends of the polymer chains. This strategy is employed to introduce specific functionalities that can influence the polymer's properties and its interactions with other materials.
Post-polymerization functionalization is a common strategy where pre-formed polymers are reacted to introduce desired end-groups. cmu.edu For instance, a polymer with a bromine end-group can be coupled with a thiophene (B33073) bearing a protected hydroxyl group. cmu.edu Subsequent deprotection yields a polymer with a hydroxyl end-group. cmu.edu Similarly, amine groups can be incorporated by coupling the bromine end-group with a protected amino group. cmu.edu
Another approach involves the use of functionalized initiators or chain transfer agents during polymerization, which directly installs the desired functionality at the chain end. While not strictly a post-polymerization modification, it is a key strategy for obtaining end-functionalized polymers.
Recent academic research has explored novel methods for efficient end-group functionalization. One such method involves the synthesis of organometallic Au(III)-terminated polymer reagents. rsc.orgrsc.org These stable reagents can mediate the chemoselective S-arylation of thiol-containing molecules and polymers, leading to functionalized mono-telechelic polymers and diblock copolymers with high conversion rates. rsc.orgrsc.org
The Vilsmeier reaction has been utilized to introduce aldehyde groups onto the ends of polymer chains. cmu.edu This involves reacting a polymer with H/H terminated end groups with an excess of reagents at elevated temperatures. cmu.edu
The table below summarizes different strategies for end-group functionalization.
| Functionalization Strategy | Reagents/Method | Resulting End-Group | Key Features | Citation |
| Post-polymerization Coupling | Bromine-terminated polymer + protected functional group | Hydroxyl, Amine | Step-wise introduction of functionality. cmu.edu | cmu.edu |
| Vilsmeier Reaction | H/H terminated polymer + Vilsmeier reagent | Aldehyde | Introduction of aldehyde groups at both ends. cmu.edu | cmu.edu |
| Organometallic Reagents | Au(III)-terminated polymer + thiol-containing molecules | S-arylated functional groups | Rapid and quantitative conversion. rsc.orgrsc.org | rsc.orgrsc.org |
Sustainable and Bio Based Approaches in Copolymerization
Development of Sustainable Synthesis Routes
The transition to a more sustainable model for nitrile butadiene rubber production begins with the monomers themselves. Significant research has been directed at developing commercially viable methods for producing buta-1,3-diene and prop-2-enenitrile from renewable sources rather than depletable fossil fuels. pnnl.govepa.gov
Bio-based Buta-1,3-diene:
Traditionally, buta-1,3-diene is a byproduct of steam cracking petroleum fractions. cam.ac.uk A key sustainable alternative involves producing it from biomass. thechemicalengineer.com Researchers have developed multiple pathways to convert renewable feedstocks into "bio-butadiene."
From Ethanol (B145695): Bioethanol, derived from the fermentation of sugars, can be converted into buta-1,3-diene through various catalytic processes. ifpenergiesnouvelles.compnnl.gov One such method involves a two-step catalytic reaction sequence known as the Ostromislensky process. ifpenergiesnouvelles.com Recent advancements have focused on optimizing this route by developing more selective and stable catalysts. pnnl.gov A study by Pacific Northwest National Laboratory reported a 68% selectivity for butadiene from ethanol at a 64% conversion rate using a PNNL Ag-based catalyst. pnnl.gov
From Sugars and Biomass: A highly selective, three-step process has been developed to convert sugars like glucose and xylose (derivable from non-food biomass like wood and grasses) into buta-1,3-diene. thechemicalengineer.com This process first converts the sugars to furfural, then to tetrahydrofuran (B95107) (THF), and finally, in a breakthrough step called dehydra-decyclization, converts THF to buta-1,3-diene with over 95% selectivity using a novel all-silica phosphorous zeolite catalyst. thechemicalengineer.com
Hybrid Bio/Chemo-catalysis: Another innovative approach uses a hybrid system that combines gas fermentation with chemical catalysis. cam.ac.uk This route can utilize black liquor, a byproduct of the pulp and paper industry, to produce acetaldehyde (B116499) via fermentation, which is then chemo-catalytically upgraded to buta-1,3-diene. cam.ac.uk
| Feedstock | Intermediate(s) | Key Technology | Reported Selectivity/Yield | Reference(s) |
|---|---|---|---|---|
| Ethanol | - | PNNL Ag-based catalyst | 68% selectivity | pnnl.gov |
| Sugars (Xylose, Glucose) | Furfural, Tetrahydrofuran (THF) | Dehydra-decyclization with phosphorous zeolite catalyst | >95% selectivity | thechemicalengineer.com |
| Black Liquor (Pulp Mill Waste) | Acetaldehyde | Gas fermentation and chemo-catalytic upgrading | Profitable route with MSP of $1367 tn⁻¹ | cam.ac.uk |
Bio-based Prop-2-enenitrile:
Prop-2-enenitrile (acrylonitrile) production is also undergoing a green transformation. The conventional process starts with petroleum-derived propylene (B89431). chemicalindustryjournal.co.uksolvay.com Sustainable alternatives focus on using renewable feedstocks like glycerol, a byproduct of biodiesel production. chemicalindustryjournal.co.ukchemistryforsustainability.org
Trillium Renewable Chemicals has developed a process to produce bio-based acrylonitrile (B1666552) (Bio-ACN™) from glycerol. chemistryforsustainability.org The process involves the catalytic dehydration of glycerin to acrolein, which is then reacted with oxygen and ammonia (B1221849) to yield acrylonitrile. chemistryforsustainability.org This method is reported to have a 70% lower carbon footprint than its petroleum-based counterpart. chemistryforsustainability.org Companies like Solvay and INEOS are collaborating to develop supply chains for bio-ACN to be used in high-performance materials like carbon fiber, demonstrating industrial commitment to these sustainable routes. chemicalindustryjournal.co.uksolvay.comchemanalyst.com AnQore also produces a sustainable acrylonitrile, called Econitrile, using biogas-derived ammonia and propylene from agricultural waste streams, certified via a mass balance approach. econitrile.com
Incorporation of Bio-based Monomers into Copolymer Systems
The availability of bio-based buta-1,3-diene and prop-2-enenitrile enables their incorporation into copolymer systems, leading to partially or fully bio-based nitrile rubbers. monmouthrubber.com This strategy directly substitutes fossil-based monomers with their renewable equivalents in the existing polymerization processes.
The primary goal is to produce a copolymer that retains the desirable properties of conventional NBR—such as resistance to oil, fuel, and chemicals—while possessing a significantly improved environmental profile. monmouthrubber.com The physical and chemical properties of NBR are dependent on the ratio of the two monomers in the polymer chain; a higher acrylonitrile content increases oil resistance but decreases flexibility. monmouthrubber.com Research and development efforts focus on ensuring that the use of bio-monomers does not negatively impact these performance characteristics.
Industrial examples of this shift are emerging. CHIMEI Corporation, for instance, has introduced its "Ecologue" line, which includes Bio-ABS and Bio-based Rubber. chimei.com.tw These products are manufactured by replacing petrochemical feedstocks with bio-circular feedstocks derived from non-food sources, achieving a lower carbon footprint while maintaining performance parity with traditional polymers. chimei.com.tw A life cycle assessment (LCA) of integrating bio-butadiene into rubber production showed the potential for significant environmental impact reduction, although the benefit can vary depending on the specific biomass source used. ulisboa.pt
Furthermore, innovation extends to incorporating other types of bio-based monomers to create novel copolymers. Patents describe the copolymerization of monomers like 1,3-butadiene (B125203) and acrylonitrile with new bio-based acrylic monomers derived from plant oils (e.g., soybean oil) to form latexes for various applications. google.comgoogle.com
| Company/Entity | Bio-based Product | Feedstock Source | Key Feature | Reference(s) |
|---|---|---|---|---|
| CHIMEI Corporation | Ecologue Bio-based Rubber | Bio-circular feedstock (non-food) | Same performance as traditional rubber with a reduced carbon footprint. | chimei.com.tw |
| Trillium / Solvay | Bio-ACN™ for Carbon Fiber | Glycerol | Lower carbon footprint acrylonitrile for high-performance applications. | chemicalindustryjournal.co.uksolvay.com |
| AnQore | Econitrile | Biogas (for ammonia), agricultural waste (for propylene) | Sustainable and circular acrylonitrile produced in an existing plant. | econitrile.com |
| Various (Patent) | Bio-based acrylic copolymers | Plant oils (e.g., soybean oil) | Co-polymerized with acrylonitrile and butadiene for latex formation. | google.comgoogle.com |
Green Chemistry Principles in Copolymer Production
Applying the 12 Principles of Green Chemistry is fundamental to creating a truly sustainable manufacturing process for buta-1,3-diene;prop-2-enenitrile copolymers. yale.eduacs.org These principles provide a framework for minimizing the environmental and health impacts of chemical production. epa.gov
Key principles relevant to NBR production include:
Prevention: It is better to prevent waste than to treat it afterward. yale.edu Life cycle assessments (LCA) are crucial tools for identifying waste streams and process inefficiencies, from raw material extraction to the final product ("cradle-to-gate"). ulisboa.ptamericanchemistry.com
Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org The development of highly selective catalysts, such as the phosphorous zeolites for butadiene synthesis, directly addresses this principle by minimizing the formation of unwanted byproducts. thechemicalengineer.com
Use of Renewable Feedstocks: As detailed in the sections above, switching from petroleum to biomass, glycerol, and other renewable sources is a core strategy for sustainable NBR production. monmouthrubber.comepa.gov This reduces dependence on depletable resources and can lead to a net reduction in greenhouse gas emissions. refficiency.orgcam.ac.uk
Design for Energy Efficiency: Chemical processes should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. yale.edu A significant innovation in this area is the development of room-temperature polymerization techniques. rsc.orgrsc.org Researchers have demonstrated that acrylonitrile-butadiene-styrene (ABS) copolymers can be synthesized at temperatures as low as 20°C by initiating the polymerization at the oil-water interface in an emulsion system. rsc.orgrsc.org This approach not only saves energy but can also produce polymers with higher molecular weights and improved properties. rsc.org
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are more efficient and generate less waste. yale.edu The development of advanced catalysts is central to nearly all bio-based monomer synthesis routes, enabling high yields and selectivities that are critical for economic and environmental viability. thechemicalengineer.compnnl.gov
Design for Degradation: Chemical products should be designed to break down into harmless substances at the end of their life. acs.org While NBR is not readily biodegradable, research into the broader field of sustainable polymers includes designing for degradation or improved recyclability. monmouthrubber.com
By integrating these principles, manufacturers can create a more holistic, sustainable process for producing this compound copolymers, reducing pollution, enhancing safety, and improving resource efficiency. fatfinger.io
Degradation Mechanisms of Poly Buta 1,3 Diene Co Prop 2 Enenitrile Academic Focus
Mechanistic Studies of Thermal and Oxidative Degradation
The thermal and oxidative degradation of NBR is a complex process involving competing reactions of chain scission and crosslinking, fundamentally altering the polymer's chemical structure and mechanical properties. researchgate.net The presence of unsaturated double bonds in the butadiene segments makes NBR particularly vulnerable to oxidative decomposition, especially at elevated temperatures and pressures. mdpi.com
The process is dominated by crosslinking reactions. mdpi.comresearchgate.net Quantum mechanics and molecular dynamics simulations have shown that the α-hydrogens (hydrogens on the carbon atom adjacent to the double bond), the carbon-carbon double bonds (C=C) of the butadiene unit, and the nitrile groups (C≡N) are the most reactive sites, being preferentially oxidized due to their lower bond dissociation energies. mdpi.com
The degradation mechanism can be summarized in the following key steps:
Initiation : The process begins with the activation of α-hydrogens or C=C double bonds by heat or other environmental factors, forming radicals on the polymer chain. mdpi.com
Propagation : These radicals react with oxygen to generate peroxy radicals. These unstable radicals can then abstract a hydrogen atom from another polymer chain, creating a new radical and a hydroperoxide.
Formation of Intermediates : The oxidation of the NBR chain generates unstable epoxy intermediates. mdpi.com
Chain Scission and Crosslinking : These epoxy intermediates can undergo chain scission, breaking the polymer backbone and forming lower molecular weight products such as ketones and aldehydes. mdpi.com Concurrently, the radicals formed on the polymer chains can react with each other, leading to the formation of crosslinks between chains. This increases the material's crosslink density. researchgate.netmdpi.com The oxidized carbonyl groups (C=O) can also react with unstable hydrogens on the NBR chain to form hydroxyl groups (-OH), which further triggers crosslinking. mdpi.com
Studies using Fourier-transform infrared spectroscopy (FTIR) have confirmed these chemical changes, showing a decrease in the absorption peaks corresponding to C=C and C=O groups as they are consumed in crosslinking reactions during the aging process. mdpi.com Thermogravimetric analysis (TGA) shows that the thermal degradation of NBR in an inert atmosphere occurs in a single step, while thermo-oxidative degradation is a two-stage process: the initial degradation of NBR chains, followed by the further decomposition of the thermo-oxidative products. mdpi.comuobabylon.edu.iq
| Reaction Stage | Description | Key Chemical Groups Involved | Primary Outcome |
|---|---|---|---|
| Initiation | Formation of initial radicals on the polymer chain due to heat or oxygen. | α-Hydrogens, C=C double bonds | Polymer Radicals (R•) |
| Propagation | Reaction of polymer radicals with oxygen to form peroxy radicals, which then create hydroperoxides. | R•, O₂, Polymer Chains (RH) | Hydroperoxides (ROOH), New Radicals (R•) |
| Intermediate Formation | Generation of unstable epoxy intermediates from the oxidation of the polymer chain. | C=C double bonds, Peroxy radicals | Epoxy Structures |
| Chain Scission | Breakdown of unstable intermediates, leading to cleavage of the polymer backbone. | Epoxy Intermediates | Ketones, Aldehydes |
| Crosslinking | Combination of polymer radicals to form a network structure. | Polymer Radicals (R•), Carbonyl Groups (C=O) | Increased Crosslink Density |
Role of Microstructure in Degradation Pathways
The microstructure of NBR plays a significant role in its degradation behavior. The relative content of acrylonitrile (B1666552) and butadiene, the distribution of these monomers, and the crosslink density all influence the material's stability.
The butadiene segments, with their unsaturated double bonds, are the primary sites for oxidative attack. researchgate.net Therefore, the higher the butadiene content, the more susceptible the polymer is to oxidation. Conversely, the acrylonitrile segments are more resistant to thermo-oxidation.
The crosslink density is a critical parameter that changes during aging. Initially, during thermal aging, crosslinking reactions dominate, leading to an increase in crosslink density. mdpi.comresearchgate.net This can initially cause an increase in properties like tensile strength. researchgate.net However, as degradation progresses, chain scission reactions become more prominent, or the crosslinked network becomes overly brittle, leading to a decrease in mechanical properties after reaching a peak value. researchgate.net
The interaction between the polymer and fillers, such as carbon black, also forms a crucial part of the microstructure. Degradation can be affected by damage to the rubber-carbon-black network. diva-portal.org For instance, in the presence of biodiesel, degradation can be promoted by the detachment of the bound rubber from the carbon black particle surfaces. diva-portal.org The migration of additives, such as plasticizers and antioxidants, from the bulk of the material to the surface during aging can also alter the degradation behavior, often leading to non-uniform aging with more severe degradation at the surface. researchgate.netresearchgate.net
| Microstructural Feature | Influence on Degradation | Observed Effect |
|---|---|---|
| Butadiene Content | Higher content provides more sites (C=C bonds) for oxidative attack. | Increased susceptibility to thermo-oxidative degradation. |
| Acrylonitrile Content | Provides polarity and some resistance to non-polar solvents and oils; more thermally stable than butadiene. | Affects swelling behavior and interaction with polar fluids. diva-portal.org |
| Crosslink Density | Changes throughout the aging process due to competing crosslinking and scission reactions. researchgate.net | Tensile strength may initially increase and then decrease as aging progresses. researchgate.net |
| Additives (e.g., fillers, plasticizers) | Fillers like carbon black form a reinforcing network; plasticizers can migrate out during aging. | Degradation of the polymer-filler interface or loss of plasticizer can lead to reduced mechanical properties. researchgate.netdiva-portal.org |
Biodegradation Studies (Mechanisms and Pathways)
The biodegradation of NBR is generally very slow, as its synthetic polymer structure is not readily attacked by microorganisms. However, certain environments and modifications can lead to limited degradation.
Studies have investigated the biodegradability of NBR in both aerobic (oxygen-rich) and anaerobic (oxygen-free) conditions. In one study, pure NBR showed no significant biodegradation under aerobic conditions. nih.gov However, under anaerobic conditions, which are representative of landfill environments, some level of biodegradation was observed. nih.gov The mechanism involves the release of carbon in the form of biogas. nih.gov For pure NBR, a biodegradation of approximately 2% was measured under these conditions. nih.gov
The potential for biodegradation can be enhanced by blending NBR with biodegradable polymers. For example, a blend of NBR with a pectin-based biopolymer showed a significant increase in biodegradability under anaerobic conditions, reaching about 12%. nih.gov This suggests that incorporating biodegradable components can create pathways for microbial attack, potentially making the material more environmentally friendly at the end of its life. nih.gov
Degradation in biofuels like biodiesel also represents a form of biological-chemical degradation. In this environment, the degradation of NBR can be promoted by oxidative crosslinking initiated by the oxidation products of the biodiesel itself, such as hydroperoxides and acids. diva-portal.org
| Condition | Material | Biodegradability | Primary Mechanism | Source |
|---|---|---|---|---|
| Anaerobic | Pure NBR | ~2.15% | Carbon release as biogas. | nih.gov |
| Anaerobic | NBR / Pectin-based Biopolymer Blend (90:10) | ~11.96% | Carbon release as biogas. | nih.gov |
| Aerobic | Pure NBR | Not significant | N/A | nih.gov |
| In Biodiesel | Pure NBR (unfilled) | Degradation observed | Biodiesel-promoted oxidative crosslinking. | diva-portal.org |
Emerging Research Directions and Future Outlook
In-Situ Monitoring Techniques for Polymerization Processes
Real-time monitoring of polymerization is crucial for controlling the reaction kinetics, copolymer composition, and final material properties. Advanced in-situ techniques are being developed to move beyond traditional offline analysis, offering immediate insights into the polymerization process.
One of the prominent methods being explored is Fourier-transform infrared (FTIR) spectroscopy, particularly in combination with an attenuated total reflectance (ATR) immersion probe. researchgate.net This technique allows for the direct, in-situ study of monomer conversion during copolymerization in solution. researchgate.net For instance, research on similar diene copolymer systems has successfully used ATR-FTIR to monitor the concentration of monomers like butadiene and isoprene in real-time, enabling the calculation of kinetic data and monomer reactivity ratios. researchgate.net
Other spectroscopic methods are also proving valuable. Online Fourier-transform near-infrared (FT-NIR) spectroscopy has been utilized to study the kinetics of the anionic polymerization of butadiene by monitoring specific absorbance bands corresponding to the monomer's conversion to polymer. researchgate.net Furthermore, impedance spectroscopy (IS) is being developed as a nondestructive, in-situ method to observe the effects of environmental factors, such as high-pressure hydrogen, on the polymer matrix in real-time. researchgate.net These techniques provide a deeper understanding of polymerization dynamics and material behavior under operational stress. researchgate.netresearchgate.net
Table 1: In-Situ Monitoring Techniques for Diene Copolymerization
| Technique | Monitored Parameter | Key Findings | Reference |
|---|---|---|---|
| ATR-FTIR Spectroscopy | Monomer Concentration | Enables real-time kinetic studies and determination of monomer reactivity ratios. | researchgate.net |
| FT-NIR Spectroscopy | Monomer Conversion | Allows for kinetic analysis of solution polymerization. | researchgate.net |
Development of Novel Copolymer Architectures and Topologies
Researchers are actively exploring new copolymer architectures beyond the traditional random copolymers to tailor material properties for specific applications. The arrangement of buta-1,3-diene and prop-2-enenitrile units within the polymer chain significantly influences the material's performance.
One area of focus is the synthesis of alternating copolymers . Using catalyst systems involving alkylaluminum halides and vanadium compounds, researchers have successfully synthesized copolymers with a 1:1 alternating structure of buta-1,3-diene and prop-2-enenitrile. capes.gov.br In these structures, the butadiene units are predominantly in the trans-1,4 configuration. capes.gov.br This high degree of control over the monomer sequence can lead to materials with unique mechanical and thermal properties compared to their random counterparts.
Integration of Machine Learning and AI in Polymer Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials science by accelerating the design and discovery of new polymers with desired properties. These computational tools can analyze vast datasets to predict material performance and optimize synthesis processes, reducing the need for laborious and expensive trial-and-error experimentation. researchgate.net
In the context of NBR composites, data-driven predictive models are being developed to forecast mechanical properties. For example, an artificial neural network (ANN) model has been created to predict the tensile strength and hardness of NBR composites reinforced with hybrid fillers. researchgate.net By using input parameters such as filler loading levels, the model can achieve high prediction accuracy, with errors as low as 1.85% for hardness at a 95% confidence interval. researchgate.net This approach allows designers to rapidly identify optimal compositions to meet specific performance targets. researchgate.net
Beyond property prediction, machine learning is being applied in broader polymer design contexts. Robotic platforms combined with closed-loop ML algorithms are being used to automate the synthesis and testing of polymers, significantly speeding up the discovery process for materials like polymer-protein hybrids. chemrxiv.org Multiscale simulation techniques, which can be integrated with machine learning frameworks, are also used to evaluate the performance of polymer interfaces, such as the adhesion between ABS and other polymers, linking molecular structure to macroscopic properties. georgefox.edu
Table 2: Application of Machine Learning in NBR Composite Design
| ML Model | Input Parameters | Predicted Properties | Prediction Error (95% CI) | Reference |
|---|---|---|---|---|
| Artificial Neural Network (ANN) | Total filler and lignin loading | Tensile Strength (Ts) | 3.23% - 5.47% | researchgate.net |
Fundamental Studies on Interfacial Polymerization
Interfacial polymerization is emerging as an eco-friendly and energy-efficient technique for synthesizing copolymers like those containing buta-1,3-diene and prop-2-enenitrile units. rsc.org This method leverages the oil-water interface in emulsion systems as a catalytic site for the polymerization reaction.
Recent studies have demonstrated the successful synthesis of Acrylonitrile-Butadiene-Styrene (ABS) copolymers at room temperature through interface-initiated polymerization. rsc.orgrsc.org This process is achieved by promoting the decomposition of initiators, such as 2,2′-azobisisobutyronitrile (AIBN), at the oil-water interface, a location where they can decompose at significantly lower temperatures than in bulk phases. rsc.orgrsc.org This low-temperature radical polymerization reduces the energy consumption typically associated with these processes. rsc.org
Research has shown that at room temperature, AIBN decomposition occurs primarily at the oil-water interface, whereas at higher temperatures (e.g., 60°C), decomposition happens in both the bulk phase and at the interface. rsc.orgrsc.org The presence of fumed silica (B1680970) particles can further enhance the rate of interfacial initiation and subsequent polymerization. rsc.org This technique not only offers a more sustainable synthesis route but also allows for the production of copolymers with ultra-high molar mass and improved ductility and thermal properties. rsc.org
Q & A
What are the optimal synthetic routes for preparing conjugates of buta-1,3-diene and prop-2-enenitrile?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step organic reactions. For example, prop-2-enenitrile derivatives can be synthesized via condensation reactions between benzothiazole or benzoxazole intermediates and nitrile-containing precursors. Key steps include:
- Step 1: Activation of the nitrile group using catalysts like palladium or copper-based systems (e.g., Suzuki coupling for aryl group introduction) .
- Step 2: Temperature-controlled cyclization (60–80°C) in polar solvents (e.g., dimethyl sulfoxide) to ensure regioselectivity .
- Step 3: Purification via column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures to achieve >95% purity .
Critical Parameters: Solvent polarity, catalyst loading, and reaction time significantly impact yield.
Which analytical techniques are most effective for characterizing buta-1,3-diene and prop-2-enenitrile derivatives?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., distinguishing E/Z isomers via coupling constants) .
- 2D NMR (COSY, HSQC): Resolves complex spin systems in benzothiazole or benzoxazole derivatives .
- Mass Spectrometry (HRMS): Validates molecular formulas with <5 ppm mass accuracy .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
Data Interpretation Tip: Cross-reference spectral data with computational tools (e.g., PubChem’s InChIKey) .
How can researchers design experiments to study reaction mechanisms involving these compounds?
Level: Advanced
Methodological Answer:
- Kinetic Isotope Effects (KIE): Use deuterated analogs to probe rate-determining steps (e.g., hydrogen abstraction in radical reactions) .
- Computational Modeling: Apply DFT (Density Functional Theory) to map transition states and activation energies (software: Gaussian, ORCA) .
- Trapping Intermediates: Quench reactions at timed intervals and analyze intermediates via LC-MS or freeze-trapping for cryo-NMR .
Case Study: A 2024 study used in situ IR spectroscopy to track nitrile group reactivity during Pd-catalyzed coupling, revealing a two-step oxidative addition mechanism .
How can contradictions in reported stability data for buta-1,3-diene derivatives be resolved?
Level: Advanced
Methodological Answer:
Conflicting stability data often arise from environmental factors. Mitigation strategies include:
- Controlled Degradation Studies: Expose compounds to UV light, humidity, or oxidants (e.g., H₂O₂) under standardized conditions .
- Statistical Meta-Analysis: Pool data from multiple studies (e.g., EPA’s SWIFT Review filters) to identify trends and outliers .
- Reproducibility Protocols: Adopt EPA’s data prioritization framework, which classifies studies based on experimental rigor (e.g., exclusion of non-peer-reviewed data) .
Example: A 2020 EPA evaluation resolved discrepancies in 1,3-butadiene toxicity by prioritizing studies with validated exposure metrics .
What safety protocols are critical when handling these compounds in laboratory settings?
Level: Basic
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with nitriles (known irritants) .
- Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., HCN gas from nitrile degradation) .
- Emergency Procedures:
- Inhalation Exposure: Immediate relocation to fresh air; administer artificial respiration if needed .
- Spill Management: Neutralize nitriles with alkaline permanganate solutions before disposal .
Regulatory Compliance: Follow OSHA guidelines and EPA risk evaluation frameworks for occupational exposure limits .
How can researchers optimize reaction yields in multi-step syntheses of prop-2-enenitrile derivatives?
Level: Advanced
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test variables (e.g., solvent, temperature, catalyst ratio). A 2025 study achieved 87% yield by optimizing DMSO volume (15 mL/g substrate) and Pd(OAc)₂ loading (2 mol%) .
- In-line Monitoring: Implement PAT (Process Analytical Technology) tools like ReactIR to track reaction progress in real time .
- Workup Strategies: Employ liquid-liquid extraction (e.g., dichloromethane/water) to remove unreacted starting materials before crystallization .
What computational tools are recommended for predicting the physicochemical properties of these compounds?
Level: Advanced
Methodological Answer:
- PubChem: Access experimental data (e.g., boiling points, solubility) for benchmarking computational predictions .
- COSMO-RS: Predicts solubility parameters and partition coefficients via quantum-chemical calculations .
- Molecular Dynamics (MD): Simulates bulk phase behavior (e.g., diffusion coefficients in solvents) using GROMACS .
Validation: Cross-check predictions with NIST Chemistry WebBook data (e.g., phase change enthalpies) .
How should researchers address discrepancies in biological activity data for nitrile-containing compounds?
Level: Advanced
Methodological Answer:
- Dose-Response Reassessment: Test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Cell Line Validation: Use ATCC-certified cell lines and include positive controls (e.g., doxorubicin for cytotoxicity assays) .
- Meta-Analysis Tools: Apply PRISMA guidelines to systematically evaluate literature and exclude studies with unverified purity (>95%) .
Table 1: Key Reaction Conditions for Prop-2-enenitrile Derivatives
| Reaction Type | Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Condensation | CuI | DMF | 80°C | 75 | |
| Suzuki Coupling | Pd(PPh₃)₄ | THF | 60°C | 82 | |
| Cyclization | None | DMSO | RT | 68 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
